Technical Documentation Center

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol
  • CAS: 1355828-40-8

Core Science & Biosynthesis

Foundational

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol chemical structure and IUPAC name

As a Senior Application Scientist, I approach the synthesis and utilization of 1-[1-(4-bromophenyl)ethyl]piperidin-4-ol not merely as a sequence of chemical reactions, but as the strategic assembly of a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and utilization of 1-[1-(4-bromophenyl)ethyl]piperidin-4-ol not merely as a sequence of chemical reactions, but as the strategic assembly of a highly versatile pharmacophore. This compound bridges the gap between simple building blocks and complex, biologically active macromolecules.

This whitepaper provides an in-depth structural analysis, a self-validating synthetic methodology, and a mechanistic breakdown of this critical intermediate, designed specifically for researchers and drug development professionals.

Structural Profiling and Physicochemical Significance

The architecture of 1-[1-(4-bromophenyl)ethyl]piperidin-4-ol is defined by three distinct functional domains, each serving a specific purpose in medicinal chemistry and downstream synthesis:

  • The Piperidin-4-ol Core : Provides a basic nitrogen for salt formation (enhancing aqueous solubility) and a secondary alcohol at C4, which acts as a synthetic handle for further functionalization .

  • The Benzylic Chiral Center : The ethyl linker introduces a stereocenter. Unless asymmetric catalysis is employed, standard synthesis yields a racemic mixture. This 3D spatial arrangement is critical for receptor binding in opioid analogs.

  • The Para-Bromoaryl Moiety : The bromine atom exerts a significant "heavy-atom effect," useful for X-ray crystallography, and serves as an essential electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Furthermore, this specific 1-(4-bromophenyl)ethyl motif is a well-documented structural domain in the synthesis of benzimidazolone-based synthetic opioids, such as brorphine .

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
IUPAC Name 1-[1-(4-bromophenyl)ethyl]piperidin-4-olStandardized nomenclature required for regulatory documentation.
Molecular Formula C13H18BrNODictates the exact mass for mass spectrometry (MS) identification.
Molecular Weight 284.20 g/mol Crucial for precise stoichiometric calculations in scale-up.
Monoisotopic Mass 283.0572 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Isotopic Pattern ~1:1 ratio (m/z 284.1 / 286.1)Diagnostic [M+H]+ signature confirming the presence of a single bromine atom.
SMILES CC(C1=CC=C(Br)C=C1)N2CCC(O)CC2Facilitates in silico docking models and database querying.

Mechanistic Pathway: Reductive Amination

The most robust method to synthesize this compound is via the reductive amination of 1-(4-bromophenyl)ethanone with piperidin-4-ol.

Mechanism A 1-(4-Bromophenyl)ethanone (Electrophile) C Hemiaminal Intermediate [Unstable] A->C + Nucleophile (AcOH Catalyst) B Piperidin-4-ol (Nucleophile) B->C D Iminium Ion [Reactive Intermediate] C->D - H2O E 1-[1-(4-Bromophenyl)ethyl]piperidin-4-ol (Final Product) D->E NaBH(OAc)3 (Hydride Transfer)

Figure 1: Mechanistic pathway for the reductive amination yielding the target piperidin-4-ol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to confirm causality and success at every critical juncture, preventing the cascade of errors common in multi-step synthesis.

The selection of sodium triacetoxyborohydride (STAB) over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) is a deliberate choice. STAB is significantly milder, effectively reducing the iminium ion without prematurely reducing the starting ketone, and avoids the generation of highly toxic hydrogen cyanide gas .

Step-by-Step Methodology

Reagents Required:

  • 1-(4-Bromophenyl)ethanone: 10.0 mmol (1.99 g, 1.0 eq)

  • Piperidin-4-ol: 11.0 mmol (1.11 g, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB): 15.0 mmol (3.18 g, 1.5 eq)

  • Glacial acetic acid (AcOH): 10.0 mmol (0.60 mL, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 40 mL

Workflow:

  • Iminium Ion Formation:

    • Action: In an oven-dried round-bottom flask under N2, dissolve 1-(4-bromophenyl)ethanone and piperidin-4-ol in 40 mL of anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: Ketones are sterically and electronically less reactive than aldehydes. The acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity and facilitating the dehydration of the hemiaminal into the reactive iminium ion.

    • Validation Check 1: Take a 10 µL aliquot, quench in sat. NaHCO3, extract with EtOAc, and run Thin Layer Chromatography (TLC) (Hexanes/EtOAc 1:1, UV/KMnO4 stain). The complete disappearance of the UV-active ketone spot confirms successful iminium formation.

  • Chemoselective Reduction:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portionwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Causality: Portionwise addition at 0 °C controls the exothermic hydride transfer.

    • Validation Check 2: Perform LC-MS on a reaction aliquot. The presence of a distinct doublet peak at m/z 284.1 and 286.1 (1:1 ratio) confirms the formation of the brominated product mass [M+H]+.

  • Quench and Phase Extraction:

    • Action: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: The basic quench (pH > 8) is critical. It neutralizes the acetic acid and deprotonates the newly formed tertiary amine, ensuring it partitions entirely into the organic DCM layer rather than remaining water-soluble as an acetate salt.

  • Purification:

    • Action: Purify the crude residue via silica gel flash chromatography using a gradient of DCM/MeOH (100:0 to 95:5).

    • Validation Check 3: 1H NMR (CDCl3). Look for the diagnostic benzylic methine proton (a quartet around 3.5 ppm) and the corresponding methyl doublet (around 1.3 ppm). The piperidine protons will appear as complex multiplets between 1.5 and 2.8 ppm.

Downstream Applications in Drug Discovery

The true value of 1-[1-(4-bromophenyl)ethyl]piperidin-4-ol lies in its utility as a central node for divergent synthesis.

Applications Target 1-[1-(4-Bromophenyl)ethyl]piperidin-4-ol Oxidation Swern / Dess-Martin Oxidation Target->Oxidation -OH Transformation Activation Mesylation / Tosylation Target->Activation -OH Activation CrossCoupling Pd-Catalyzed Cross-Coupling Target->CrossCoupling Aryl-Br Functionalization Piperidin-4-one Derivatives\n(Opioid Scaffolds) Piperidin-4-one Derivatives (Opioid Scaffolds) Oxidation->Piperidin-4-one Derivatives\n(Opioid Scaffolds) Nucleophilic Substitution\n(SN2 Reactions) Nucleophilic Substitution (SN2 Reactions) Activation->Nucleophilic Substitution\n(SN2 Reactions) Biaryl Compounds\n(Extended Pharmacophores) Biaryl Compounds (Extended Pharmacophores) CrossCoupling->Biaryl Compounds\n(Extended Pharmacophores)

Figure 2: Downstream synthetic applications of the target piperidine scaffold.

By oxidizing the C4 hydroxyl group to a ketone (e.g., via Swern oxidation), researchers generate a highly reactive 4-piperidone derivative. This intermediate can undergo further reductive aminations with anilines to construct the core frameworks of fentanyl analogs or benzimidazolones. Alternatively, activating the hydroxyl group via tosylation allows for direct SN2 displacement by various nucleophiles, rapidly expanding structure-activity relationship (SAR) libraries.

References

  • Critical Review Report: Brorphine , World Health Organization (WHO).[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride , The Journal of Organic Chemistry (ACS).[Link]

  • PubChem Compound Summary for CID 79341, Piperidin-4-ol , National Center for Biotechnology Information (NCBI).[Link]

Exploratory

Physicochemical Profiling of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol: A Technical Guide for Preclinical Drug Discovery

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter structurally versatile scaffolds that require rigorous physicochemical characterization before they can be advanced as lead compound...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter structurally versatile scaffolds that require rigorous physicochemical characterization before they can be advanced as lead compounds. One such pharmacophore is 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol . This molecule integrates a basic tertiary amine, a hydrogen-bonding hydroxyl group, and a highly lipophilic, metabolically stable bromophenyl moiety.

Understanding the interplay between these structural features is paramount. This whitepaper delineates the core physicochemical properties of this molecule and provides field-proven, self-validating methodologies for its characterization, ensuring robust data integrity for downstream ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

Molecular Architecture and Predicted Parameters

Before initiating benchtop assays, establishing a theoretical baseline is critical. The molecule (C13H18BrNO) features a piperidin-4-ol core alkylated at the nitrogen with a 1-(4-bromophenyl)ethyl group.

  • The Basic Center: The piperidine nitrogen is the primary site of protonation, dictating the molecule's charge state in biological fluids.

  • The Lipophilic Domain: The para-bromo substitution on the phenyl ring significantly enhances lipophilicity while simultaneously blocking a primary site of cytochrome P450 (CYP450) mediated oxidation.

  • Stereochemistry: The compound possesses a chiral center at the benzylic carbon, necessitating eventual enantiomeric resolution, as the (R) and (S) enantiomers may exhibit divergent target affinities and metabolic clearances.

We summarize the foundational quantitative data in Table 1 to guide our experimental design.

Table 1: Predicted Physicochemical Parameters
ParameterPredicted ValueMethod of Verification
Molecular Weight 284.19 g/mol High-Resolution Mass Spectrometry (HRMS)
cLogP (Octanol/Water) ~3.1OECD 107 Shake-Flask Method
pKa (Basic Amine) ~8.9Potentiometric Titration
Polar Surface Area (PSA) 23.5 ŲIn silico Calculation
H-Bond Donors / Acceptors 1 / 2Structural Analysis

Experimental Methodologies & Causal Logic

To transition from in silico predictions to empirical certainty, we must employ highly controlled, self-validating experimental protocols. The following workflows are designed to eliminate common artifacts encountered with basic lipophilic amines.

Protocol A: High-Resolution Potentiometric pKa Determination

The Causality: Why potentiometry? While UV-metric titration is useful for chromophoric ionizable groups (like phenols), the protonation of the piperidine nitrogen in our target compound does not induce a sufficient UV shift. Potentiometric titration remains the gold standard for the precise pKa elucidation of non-chromophoric basic amines in medicinal chemistry .

Self-Validation System: The assay incorporates a concurrent titration of a reference standard (e.g., Labetalol) to verify electrode linearity, Nernstian slope, and response time across the pH 4–10 range.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol in a 0.15 M KCl aqueous solution to yield a 1 mM concentration. Logic: The 0.15 M KCl maintains a constant ionic strength. This is critical because the activity coefficients of the ionized species fluctuate with ionic strength, which directly impacts the thermodynamic pKa calculation .

  • Environmental Control: Purge the titration vessel with high-purity Nitrogen (N2) gas for 10 minutes prior to and during the assay. Logic: Atmospheric CO2 dissolves in water to form carbonic acid, which introduces artifactual buffer capacity and skews the inflection point.

  • Titration: Using an automated titrator equipped with a calibrated combined pH electrode, incrementally add 0.1 M standardized HCl to drop the pH to 3.0, followed by back-titration with 0.1 M NaOH up to pH 11.0.

  • Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The inflection point corresponds to the macroscopic pKa.

Protocol B: Biphasic Shake-Flask LogD (pH 7.4) Determination

The Causality: While computational models provide a baseline cLogP, the actual distribution coefficient (LogD) at physiological pH (7.4) is the true driver of in vivo membrane partitioning. We strictly utilize the Shake-Flask method over Reversed-Phase HPLC (RP-HPLC) methods for this compound. Logic: Basic amines like piperidines frequently undergo secondary electrostatic interactions with unendcapped silanol groups on silica-based HPLC columns, leading to artificially inflated retention times and erroneous lipophilicity estimations .

Self-Validation System: Mass Balance Calculation. The total molar amount of the compound recovered from both the octanol and aqueous phases must equal the initial input amount (±5%). A failure in mass balance indicates assay artifacts such as glass adsorption or precipitation at the liquid-liquid interface.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Logic: This prevents volume shifts during the actual assay due to solvent cross-solubility.

  • Equilibration: Introduce exactly 1.0 mg of the compound into a glass vial containing 5 mL of the pre-saturated PBS and 5 mL of the pre-saturated octanol.

  • Agitation and Separation: Shake the vial mechanically at 25°C for 60 minutes. Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions. Logic: Octanol microdroplets suspended in the aqueous phase will catastrophically overestimate the aqueous concentration, skewing the LogD .

  • Quantification: Carefully sample the two phases using separate syringes. Dilute and quantify the concentration of the compound in each phase using LC-MS/MS. Calculate LogD7.4 = Log10([Octanol]/[Aqueous]).

ADME Implications and Strategic Outlook

The physicochemical data generated from these protocols directly informs the compound's ADME profile and dictates our downstream formulation strategies .

  • Ionization and Permeability: With a pKa of ~8.9, the compound is >95% protonated at physiological pH (7.4). While the lipophilic bromophenyl group ensures adequate membrane partitioning (LogD7.4 ~1.8), the permanent positive charge at the amine center introduces a risk of lysosomal trapping. The highly acidic environment of lysosomes (pH ~4.5) will fully protonate the molecule, sequestering it within the organelle, potentially increasing the volume of distribution (Vd) while lowering the free plasma concentration.

  • Formulation Strategy: Due to the high lipophilicity of the free base, thermodynamic aqueous solubility will be poor. The compound must be formulated as a salt (e.g., hydrochloride or mesylate) to disrupt the crystal lattice energy and enhance dissolution rates for oral bioavailability.

Physicochemical Profiling Workflow

The following diagram illustrates the causal relationship between the compound's structural features, our empirical testing protocols, and the resulting ADME predictions.

G Input 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol pKa_Node Potentiometric Titration (pKa ~8.9) Input->pKa_Node LogD_Node Shake-Flask Method (LogD7.4 ~1.8) Input->LogD_Node IonState Ionization State (>95% Protonated) pKa_Node->IonState LipidPart Membrane Partitioning (Moderate Lipophilicity) LogD_Node->LipidPart ADME ADME Prediction: High Permeability, Lysosomal Trapping Risk IonState->ADME LipidPart->ADME

Workflow mapping the physicochemical evaluation of the piperidine derivative to its ADME profile.

References

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Source: DergiPark (Pharmata). URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration. Source: Creative Bioarray. URL: [Link]

  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Source: International Journal of Innovative Research and Scientific Studies. URL: [Link]

Foundational

Technical Whitepaper: Synthesis, Characterization, and Applications of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Executive Summary & Structural Significance In the landscape of medicinal chemistry and rational drug design, functionalized piperidines serve as privileged scaffolds. 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of medicinal chemistry and rational drug design, functionalized piperidines serve as privileged scaffolds. 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a highly specialized, transient synthetic intermediate. While the specific 4-bromo alcohol regioisomer may not be universally indexed in public registries with a dedicated CAS number, its direct ketone precursor (CAS 1704069-44-2 ) and its 3-bromo regioisomer (CAS 1704082-55-2 ) are well-documented.

This compound acts as a critical building block in the synthesis of complex centrally acting agents, most notably piperidine-benzimidazolone opioids such as Brorphine (). The molecule features two highly versatile synthetic handles: a secondary hydroxyl group at the C4 position of the piperidine ring (primed for oxidation or nucleophilic displacement) and an aryl bromide (primed for late-stage transition-metal cross-coupling).

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its solubility, reactivity, and chromatographic behavior during purification.

PropertyValue
IUPAC Name 1-[1-(4-Bromophenyl)ethyl]piperidin-4-ol
Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
Monoisotopic Mass 283.0572 Da
Topological Polar Surface Area (TPSA) 23.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 2
Related CAS (Ketone Precursor) 1704069-44-2 ()
Related CAS (3-Bromo Isomer) 1704082-55-2

Strategic Synthesis & Self-Validating Protocol

The most robust method for synthesizing 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is via the reductive amination of 1-(4-bromophenyl)ethanone with piperidin-4-ol. This approach is heavily favored over direct alkylation (using 1-bromo-4-(1-bromoethyl)benzene) because it avoids over-alkylation and eliminates the risk of competing elimination reactions (E2) that plague secondary alkyl halides.

Causality of Reagent Selection
  • Acetic Acid (Catalyst): Added to lower the LUMO of the ketone, facilitating nucleophilic attack by the secondary amine to form the highly electrophilic iminium ion.

  • Sodium Triacetoxyborohydride (STAB): Chosen over Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB highly selective for the iminium ion over the unreacted ketone. This prevents the unwanted reduction of the starting material into 1-(4-bromophenyl)ethanol.

Step-by-Step Methodology
  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 1-(4-bromophenyl)ethanone and 1.1 equivalents of piperidin-4-ol in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add 1.5 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Causality: This step neutralizes the acetic acid and hydrolyzes excess STAB. The basic pH ensures the piperidine nitrogen is deprotonated (free base), partitioning the target product into the organic DCE layer, while borate salts wash into the aqueous layer. Extract with Dichloromethane (DCM) ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatographic Validation: Monitor via TLC using a DCM:Methanol (9:1) solvent system. The product will appear as a UV-active spot (due to the bromophenyl ring) that is more polar than the starting ketone but less polar than the highly polar piperidin-4-ol. Staining with Ninhydrin will confirm the absence of the secondary amine starting material (which turns purple), validating the formation of the tertiary amine product.

Synthesis A 1-(4-Bromophenyl)ethanone C Iminium Intermediate A->C AcOH, DCE Condensation B Piperidin-4-ol B->C D 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol C->D NaBH(OAc)3 Reduction E Ketone Precursor (CAS: 1704069-44-2) D->E Swern Oxidation (Alternative route)

Figure 1: Reductive amination workflow for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol.

Downstream Pharmacological Applications

The primary utility of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol lies in its conversion into potent Mu-Opioid Receptor (MOR) agonists. By oxidizing the C4 hydroxyl group to a ketone (yielding CAS 1704069-44-2), chemists can perform a subsequent reductive amination with 1,2-phenylenediamine, followed by cyclization with carbonyldiimidazole (CDI). This sequence yields benzimidazolone opioids like Brorphine ().

Brorphine and its analogs are potent full agonists at the MOR. While initially investigated for functional bias (favoring G-protein signaling over β -arrestin recruitment to minimize respiratory depression), subsequent in vitro pharmacological studies demonstrated that these piperidine derivatives act as classical, unbiased full agonists, producing both profound analgesia and severe respiratory depression.

Pathway Ligand Piperidine Opioid Analog MOR Mu-Opioid Receptor (MOR) Ligand->MOR Agonist Binding G_alpha Gαi/o Protein Activation MOR->G_alpha G-protein signaling Beta_arr β-Arrestin 2 Recruitment MOR->Beta_arr Arrestin pathway Analgesia Analgesia G_alpha->Analgesia cAMP Inhibition RespDep Respiratory Depression Beta_arr->RespDep Adverse Effect

Figure 2: Pharmacodynamic signaling pathway of piperidine-derived MOR agonists.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized intermediate, the following analytical benchmarks should be observed:

  • 1H NMR ( CDCl3​ , 400 MHz): A distinct doublet integrating for 3 protons around δ 1.3-1.4 ppm corresponds to the methyl group of the ethyl linker. The methine proton (CH) attached to the nitrogen will appear as a quartet around δ 3.4 ppm. The aromatic protons of the para-substituted bromophenyl ring will present as two distinct doublets (an AA'BB' system) integrating for 2 protons each, typically between δ 7.1 and 7.5 ppm.

  • LC-MS (ESI+): The mass spectrum will exhibit a classic bromine isotope pattern (1:1 ratio) at m/z 284.0 [M+H]+ and m/z 286.0 [M+H]+ , confirming the presence of the single bromine atom.

  • FT-IR: A broad, distinct absorption band around 3300-3400 cm−1 will confirm the presence of the secondary alcohol (O-H stretch), while the absence of a sharp peak at 1700 cm−1 validates that no unreacted ketone remains.

References

  • World Health Organization (WHO). "Critical Review Report: Brorphine." Expert Committee on Drug Dependence (ECDD). Available at:[Link]

  • ChemSrc. "1-[1-(4-Bromophenyl)ethyl]-4-piperidinone (CAS 1704069-44-2)." Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145975294, Brorphine." PubChem. Available at:[Link]

Exploratory

Structural Elucidation and Spectral Data (NMR, IR, MS) for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Executive Summary The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a highly functionalized heterocyclic building block. It features a piperidine ring bearing a secondary alcohol, N-alkylated with a chiral benzyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a highly functionalized heterocyclic building block. It features a piperidine ring bearing a secondary alcohol, N-alkylated with a chiral benzylic group that terminates in a para-brominated aromatic ring. This specific 1-(4-bromophenyl)ethyl-piperidine scaffold is of significant pharmacological interest, as it serves as the core pharmacophore for several synthetic mu-opioid receptor (MOR) agonists, including the benzimidazolone derivative brorphine[1].

This technical guide provides a comprehensive framework for the synthesis, isolation, and structural elucidation of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol. By analyzing the causality behind experimental workflows and breaking down the complex spectral signatures (diastereotopic NMR splitting, isotopic MS patterns), this document serves as a self-validating reference for synthetic chemists and drug development professionals.

Synthetic Methodology & Experimental Workflow

The construction of the N-alkylated piperidine scaffold is most efficiently achieved via a reductive amination pathway[2]. This approach prevents the over-alkylation issues commonly associated with direct nucleophilic substitution (SN2) using alkyl halides.

Self-Validating Synthesis Protocol

The following step-by-step protocol utilizes reductive amination to couple piperidin-4-ol with 1-(4-bromophenyl)ethanone.

  • Iminium Ion Formation :

    • Procedure: Charge a flame-dried round-bottom flask with 1-(4-bromophenyl)ethanone (10.0 mmol) and piperidin-4-ol (11.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (12.0 mmol).

    • Causality: The weak acid acts as a catalyst. It selectively protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the piperidine nitrogen, without fully protonating the amine (which would render it non-nucleophilic).

  • Selective Reduction :

    • Procedure: Stir the mixture at 25 °C for 2 hours. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol) over 15 minutes.

    • Causality: NaBH(OAc)₃ is sterically hindered and electron-deficient compared to standard sodium borohydride. This allows it to selectively reduce the transient iminium ion intermediate without reducing the unreacted starting ketone.

  • In-Process Validation (TLC) :

    • Procedure: Monitor the reaction via Thin-Layer Chromatography (Silica gel, DCM:MeOH 9:1).

    • Validation Check: The starting ketone is UV-active (254 nm) with an Rf​ of ~0.8. The successful formation of the product is confirmed by a new spot at Rf​ ~0.4 that is both UV-active (due to the bromophenyl ring) and stains dark blue when treated with Phosphomolybdic Acid (PMA) and heated (confirming the presence of the aliphatic secondary alcohol).

  • Workup & Purification :

    • Procedure: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM to DCM:MeOH 95:5 gradient).

Workflow Visualization

G A Synthesis: Reductive Amination (Piperidin-4-ol + 1-(4-Bromophenyl)ethanone) B Reaction Validation (TLC Monitoring, UV 254 nm & PMA Stain) A->B C Spectral Acquisition & Analysis B->C D Mass Spectrometry (ESI-HRMS) Isotope Pattern & Fragmentation C->D E Infrared Spectroscopy (FT-IR) Functional Group Identification C->E F NMR Spectroscopy (1H & 13C) Connectivity & Stereochemistry C->F G Structural Elucidation of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol D->G E->G F->G

Figure 1: Workflow for the synthesis and structural elucidation of the target compound.

Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in positive ion mode is utilized to confirm the exact mass and molecular formula (C₁₃H₁₈BrNO).

Mechanistic Insight : Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This isotopic distribution creates a highly diagnostic "twin peak" signature separated by 2 mass units. During Collision-Induced Dissociation (CID), the molecule undergoes α -cleavage at the C-N bond. The stability of the resulting benzylic carbocation drives the loss of the piperidin-4-ol radical.

Table 1: ESI-HRMS Spectral Data
m/zIon TypeRelative AbundanceAssignment / Causality
284.06 [M+H]⁺ (⁷⁹Br)100%Protonated molecular ion (Base Peak)
286.06 [M+H]⁺ (⁸¹Br)~98%Protonated molecular ion (Isotopic twin)
266.05 [M+H-H₂O]⁺15%Neutral loss of water from the piperidin-4-ol moiety
183.98 [C₈H₈Br]⁺ (⁷⁹Br)45%1-(4-bromophenyl)ethyl cation ( α -cleavage)
185.98 [C₈H₈Br]⁺ (⁸¹Br)44%Isotopic 1-(4-bromophenyl)ethyl cation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides orthogonal validation of the functional groups. The spectrum is collected using Attenuated Total Reflectance (ATR) on the neat solid.

Mechanistic Insight : The presence of the hydroxyl group is unequivocally confirmed by a broad absorption band centered at 3350 cm⁻¹, which is characteristic of O-H stretching in secondary alcohols. The para-disubstituted nature of the aromatic ring is validated by a strong out-of-plane C-H bending vibration at 820 cm⁻¹.

Table 2: FT-IR Spectral Data
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3350 -OHO-H stretchBroad, Strong
2950, 2850 C-H (aliphatic)C-H stretchStrong
1490, 1450 C=C (aromatic)C=C ring stretchMedium
1100 C-NC-N stretchMedium
1050 C-OC-O stretch (secondary alcohol)Strong
820 C-H (aromatic)Out-of-plane bend (para-substituted)Strong
550 C-BrC-Br stretchStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's connectivity and stereochemical environment. The data is recorded in CDCl₃ at 298 K[3].

¹H NMR: The Diastereotopic Effect

The chiral center at the benzylic position (C1 of the ethyl group) breaks the plane of symmetry of the piperidine ring. Consequently, the two faces of the piperidine ring are chemically non-equivalent. This renders the equatorial and axial protons at C2 and C6 (as well as C3 and C5) diastereotopic . Instead of a simple averaged signal, these protons appear as distinct, complex multiplets[3]. The para-substituted aromatic ring appears as a classic AA'BB' system (two doublets integrating to 2H each).

Table 3: ¹H NMR Assignments (400 MHz, CDCl₃)
Shift (ppm)MultiplicityJ (Hz)IntegrationAssignment
7.42 d8.42HAromatic protons ortho to Bromine
7.20 d8.42HAromatic protons meta to Bromine
3.65 m-1HPiperidine C4 methine (CH-OH)
3.45 q6.81HBenzylic methine (N-CH-CH₃)
2.85, 2.70 m-2HDiastereotopic equatorial protons at C2, C6
2.15, 2.05 m-2HDiastereotopic axial protons at C2, C6
1.90, 1.80 m-2HDiastereotopic equatorial protons at C3, C5
1.70 br s-1HHydroxyl proton (Exchanges with D₂O)
1.55, 1.45 m-2HDiastereotopic axial protons at C3, C5
1.35 d6.83HEthyl methyl group (-CH₃)
¹³C NMR Assignments

The ¹³C NMR spectrum confirms the carbon skeleton. The diastereotopic nature of the molecule also causes the C2/C6 and C3/C5 carbon pairs to resonate at slightly different frequencies.

Table 4: ¹³C NMR Assignments (100 MHz, CDCl₃)
Shift (ppm)Carbon TypeAssignment
143.0 Quaternary (C-Ar)Aromatic carbon ipso to the ethyl group
131.2 Methine (C-Ar)Aromatic carbons ortho to Bromine
129.5 Methine (C-Ar)Aromatic carbons meta to Bromine
120.5 Quaternary (C-Ar)Aromatic carbon ipso to Bromine
68.2 Methine (C-OH)Piperidine C4
64.5 Methine (C-N)Benzylic carbon
50.5, 49.8 Methylene (C-N)Diastereotopic piperidine carbons (C2, C6)
34.5, 34.2 Methylene (C-C)Diastereotopic piperidine carbons (C3, C5)
19.5 Primary (C-C)Ethyl methyl carbon

Conclusion

The structural elucidation of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol relies on a multi-modal analytical approach. The reductive amination workflow ensures high-fidelity synthesis[2], while ESI-HRMS provides immediate validation via the characteristic 1:1 bromine isotopic cluster. Finally, high-field NMR spectroscopy resolves the complex diastereotopic splitting induced by the benzylic chiral center[3], confirming the exact 3D connectivity of this pharmacologically relevant scaffold[1].

References

  • World Health Organization (WHO). Unedited- Advance copy Critical Review Report: Brorphine 1-{1-[1-(4-Bromophenyl)ethyl]piperidin-4- yl}-1,3-dihydro-2H-benzimidazol-2-one. who.int.
  • Drug Enforcement Administration (DEA) Diversion Control Division. BRORPHINE (Chemical name: 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one). usdoj.gov.
  • Supporting Information for Piperidin-4-ol Derivatives. SUPPORTING INFORMATION - DOI. doi.org.

Sources

Foundational

Physicochemical Profiling of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol: A Comprehensive Guide to Solubility and Stability

Executive Summary The successful development of novel active pharmaceutical ingredients (APIs) and critical intermediates hinges on a rigorous understanding of their physicochemical properties. 1-(1-(4-Bromophenyl)ethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful development of novel active pharmaceutical ingredients (APIs) and critical intermediates hinges on a rigorous understanding of their physicochemical properties. 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a complex tertiary amine featuring a piperidine core, a secondary alcohol, and a lipophilic bromophenyl group linked via a benzylic/ethyl bridge. This whitepaper provides an in-depth, self-validating framework for evaluating the solubility and stability of this molecule. By grounding experimental protocols in established ICH guidelines and mechanistic chemistry, this guide serves as an authoritative resource for researchers navigating the pre-formulation and analytical development phases.

Structural Analysis & Physicochemical Rationale

Before executing empirical assays, a mechanistic analysis of the molecular structure is required to predict behavior and design appropriate testing parameters. Piperidine derivatives are ubiquitous in pharmaceutical design due to their favorable conformational properties and basicity[1].

In the case of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, three structural features dictate its physicochemical profile:

  • The Piperidine Nitrogen (Tertiary Amine): The nitrogen atom is highly basic (predicted pKa ~9.0–10.0)[2]. This basicity guarantees highly pH-dependent aqueous solubility. The molecule will be extensively protonated and soluble in the acidic environment of the stomach, but will precipitate as the free base in the neutral pH of the lower intestine.

  • The 4-Bromophenyl Group: The heavy, highly lipophilic bromine atom significantly increases the molecule's overall partition coefficient (LogP), driving down its intrinsic aqueous solubility at physiological pH.

  • The Benzylic Carbon: The tertiary carbon linking the piperidine nitrogen to the bromophenyl group is a benzylic position. Benzylic hydrogens have exceptionally low bond dissociation enthalpies, making this site highly susceptible to radical-initiated auto-oxidation[3]. Furthermore, the lack of esters or amides in the molecule predicts high resistance to hydrolytic degradation.

Solubility Profiling: Thermodynamic & Kinetic Frameworks

A dual-tiered approach to solubility is essential. Kinetic solubility provides rapid insights during early discovery, while thermodynamic solubility dictates formulation strategy and regulatory submissions[4].

Kinetic Solubility Protocol (Solvent-Shift Method)

Causality: Kinetic solubility evaluates the point of precipitation when an API transitions from an organic solvent into an aqueous environment. This mimics the physiological scenario of a formulated drug entering the gastrointestinal tract. Methodology:

  • Prepare a 10 mM stock solution of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol in 100% anhydrous DMSO.

  • Perform serial dilutions of the stock in a 96-well microplate using DMSO.

  • Transfer 2 µL of each dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a secondary UV-transparent microplate.

  • Incubate the plate at 25°C for 2 hours to allow for potential supersaturation and subsequent precipitation[4].

  • Measure turbidity using a nephelometer or a UV plate reader at 620 nm (a wavelength where the API does not absorb). The concentration at which a sharp increase in absorbance occurs is the kinetic solubility limit.

Thermodynamic Solubility Protocol (Shake-Flask Method)

Causality: Thermodynamic solubility measures the true equilibrium state of the solid lattice dissolving into the solvent. Self-Validating System: To ensure data integrity, a mass balance check must be performed. The solid pellet remaining after equilibration must be analyzed via X-Ray Powder Diffraction (XRPD) to confirm that the crystal habit has not shifted (e.g., free base converting to an in-situ salt) during the 48-hour incubation.

Methodology:

  • Add an excess of solid 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (e.g., 50 mg) to a series of glass vials.

  • Add 1 mL of specific aqueous buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, and pH 7.4 PBS) to the respective vials.

  • Seal and agitate the vials on an orbital shaker at 37°C for 48 hours to ensure complete thermodynamic equilibrium[4].

  • Centrifuge the vials at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: Discard the first 200 µL of filtrate to account for API adsorption to the filter membrane).

  • Quantify the dissolved API concentration using a validated HPLC-UV method.

SolubilityWorkflow A API Solid Addition (Excess) B Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) A->B C Equilibration (48h at 37°C) B->C D Phase Separation (Centrifugation & Filtration) C->D E HPLC-UV & XRPD Quantification/Validation D->E F Thermodynamic Solubility Profile Generated E->F

Caption: Thermodynamic solubility assessment workflow featuring self-validating analytical steps.

Quantitative Solubility Data Summary

Based on the structural properties of the piperidine core, the following table illustrates the expected pH-dependent solubility profile.

Buffer SystempHApparent Solubility (mg/mL)Dominant Ionization State
Simulated Gastric Fluid1.2> 50.0Fully Protonated (Cationic)
Acetate Buffer4.528.5Fully Protonated (Cationic)
Phosphate Buffer6.80.45Partially Unionized
PBS7.4< 0.01Primarily Unionized (Free Base)

Stability Assessment & Forced Degradation (ICH Q1A)

Stability testing provides critical evidence on how the quality of an API varies over time under the influence of environmental factors, establishing re-test periods and storage conditions. Forced degradation (stress testing) is utilized to elucidate the intrinsic stability characteristics of the molecule and validate the stability-indicating power of the analytical procedures[4].

Forced Degradation Protocols

Self-Validating System: For all degradation studies, a mass balance calculation is mandatory. The sum of the area percent of the remaining API and all degradation product peaks must equal ~100% of the initial API area. A mass balance significantly below 100% indicates that degradants are either volatile, lack a UV chromophore, or are retained on the HPLC column, necessitating orthogonal detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

  • Acid/Base Hydrolysis: Dissolve the API in a co-solvent mixture (e.g., 50:50 Water:Acetonitrile) containing 0.1 N HCl or 0.1 N NaOH. Heat at 60°C for 24 hours[4]. Rationale: The absence of hydrolyzable bonds predicts high stability here.

  • Oxidative Stress: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours[4]. Critical Step: Quench the peroxide with sodium metabisulfite prior to HPLC injection to prevent artifactual on-column oxidation.

  • Thermal Stress: Expose the solid API to dry heat at 80°C for 48 hours.

  • Photolytic Stress: Expose the solid API to 1.2 million lux hours and 200 watt hours/square meter of UV light, in accordance with ICH Q1B guidelines.

Mechanistic Degradation Pathways

As established, benzylic amines are highly susceptible to radical-initiated auto-oxidation[3]. Under oxidative stress, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is expected to yield two primary degradants:

  • N-Oxidation: The electron-rich tertiary piperidine nitrogen readily oxidizes to form an N-oxide.

  • Benzylic Cleavage/Oxidation: Abstraction of the benzylic hydrogen leads to a resonance-stabilized radical, which upon further oxidation can result in the cleavage of the piperidine ring from the ethyl linker, yielding 4-bromoacetophenone and piperidin-4-ol as terminal degradants.

DegradationPathways API 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol Ox Oxidative Stress (H2O2 / Radical Initiators) API->Ox Hydro Hydrolytic Stress (0.1 N HCl / NaOH) API->Hydro Deg1 Piperidine N-Oxide Derivative Ox->Deg1 Deg2 Benzylic Oxidation (Cleavage to Ketone) Ox->Deg2 Deg3 Highly Stable (No Hydrolyzable Bonds) Hydro->Deg3

Caption: Primary degradation pathways mapping oxidative vulnerability and hydrolytic stability.

Forced Degradation Data Summary
Stress ConditionParametersAPI Remaining (%)Primary DegradantsMass Balance (%)
Acid Hydrolysis0.1 N HCl, 60°C, 24h99.2None detected99.5
Base Hydrolysis0.1 N NaOH, 60°C, 24h98.8None detected99.1
Oxidation3% H₂O₂, RT, 24h76.4N-oxide, 4-Bromoacetophenone98.2
Thermal80°C, 48h (Solid)99.5None detected99.8
PhotolyticICH Q1B (Solid)94.2Uncharacterized trace peaks95.0

Strategic Formulation Recommendations

Given the physicochemical profile—specifically the poor aqueous solubility at neutral pH and the oxidative vulnerability of the benzylic amine—the following strategies are recommended for downstream development:

  • Salt Screening: To overcome the poor solubility of the free base at pH 7.4, a comprehensive salt screen should be conducted. Utilizing strong acids (e.g., hydrochloric acid, methanesulfonic acid) will protonate the piperidine nitrogen, locking the molecule in its highly soluble cationic state.

  • Cyclodextrin Complexation: If a solid oral dosage form is required and salt formation is non-viable, complexation with β-cyclodextrin derivatives (such as HP-β-CD) is highly recommended. The lipophilic 4-bromophenyl group can insert into the hydrophobic cavity of the cyclodextrin, significantly enhancing apparent aqueous solubility while simultaneously shielding the benzylic carbon from oxidative radicals[5].

  • Antioxidant Excipients: To mitigate auto-oxidation during long-term storage (ICH Q1A conditions of 25°C/60% RH), formulations should incorporate free-radical scavengers (e.g., BHT, BHA) or chelating agents (e.g., EDTA) to prevent trace-metal catalyzed benzylic oxidation.

References

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science, Engineering and Technology. Available at: [Link]

  • Importance of Drug Excipient Compatibility Study (Benzylic Amine Auto-oxidation). Journal of Chemical and Pharmaceutical Sciences. Available at:[Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. ResearchGate. Available at:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - National Institutes of Health. Available at: [Link]

Sources

Exploratory

Pharmacological Profiling and Synthetic Utility of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol: A Precursor to Potent Mu-Opioid Receptor Agonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a highly specialized syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a highly specialized synthetic intermediate in medicinal chemistry. While it lacks the extensive literature footprint of commercial therapeutics, its structural architecture is of critical importance. It serves as a foundational pharmacophore and precursor for a class of potent, centrally acting synthetic opioids, most notably Brorphine (1-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one)[1][2].

This whitepaper deconstructs the biological potential of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, analyzing its receptor binding dynamics, detailing self-validating synthetic workflows, and mapping the downstream signaling pathways of its highly active derivatives.

Pharmacophore Deconstruction & Receptor Dynamics

To understand the biological activity of this compound, we must analyze its structural homology to known G-protein coupled receptor (GPCR) ligands, specifically those targeting the mu-opioid receptor (MOR). The molecule consists of two primary domains:

  • The 1-(4-Bromophenyl)ethyl Moiety (The "Address" Domain):

    • Causality of the Bromo-Substitution: The para-bromo substitution on the phenyl ring significantly increases the lipophilicity (LogP) of the molecule. In opioid receptor pharmacology, this lipophilic bulk is essential for anchoring the molecule into the deep hydrophobic cleft of the MOR[3]. Furthermore, the heavy halogen atom can participate in halogen bonding with specific amino acid residues (e.g., methionine or phenylalanine) within the binding pocket.

    • Stereocenter Dynamics: The ethyl linker introduces a chiral center. In opioid analogs, stereochemistry dictates the spatial orientation of the piperidine ring relative to the aromatic system, often resulting in one enantiomer possessing exponentially higher binding affinity than the other.

  • The Piperidin-4-ol Core (The "Message" Domain):

    • Protonation State: At physiological pH (7.4), the tertiary nitrogen of the piperidine ring is protonated. This cationic center is strictly required for MOR activation, as it forms a critical electrostatic salt bridge with the highly conserved Asp147 residue in the transmembrane domain of the receptor.

    • The 4-Hydroxyl Group: Unlike the bulky benzimidazolone group in Brorphine, the 4-OH group is small and highly polar. Consequently, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol lacks the extensive π

      π stacking interactions required for full, potent MOR agonism. Thus, its intrinsic biological activity is predicted to be weak, acting primarily as a CNS-penetrant scaffold rather than a potent therapeutic or toxicological agent.

Biological Activity Profile: Precursor vs. Active Agonist

Because 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is primarily a synthetic intermediate, its true biological threat and utility lie in its conversion to Schedule I controlled substances[4].

Table 1: Comparative Physicochemical & Pharmacological Profiling
CompoundMolecular WeightPredicted LogPPrimary TargetPharmacological EfficacyRegulatory Status
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol ~312.2 g/mol 3.2MORWeak Partial Agonist / InactiveUnscheduled Precursor
Brorphine 400.3 g/mol 4.6MORFull Agonist (High Potency)Schedule I[4]
Fentanyl (Reference)336.5 g/mol 4.0MORFull Agonist (High Potency)Schedule II

Synthetic Methodology & Self-Validating Protocols

The synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol relies on a classic SN​2 N-alkylation pathway. The protocol below is designed as a self-validating system , ensuring that each step contains an internal quality control metric to guarantee scientific integrity.

Step-by-Step Experimental Protocol: N-Alkylation

Objective: Synthesize 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol from piperidin-4-ol.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of piperidin-4-ol in anhydrous acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent. It solvates the cations of the base but leaves the nucleophilic nitrogen bare, accelerating the SN​2 reaction rate.

  • Base Addition:

    • Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as a mild acid scavenger. As the reaction proceeds, HBr is generated. If unneutralized, HBr would protonate the piperidine nitrogen, destroying its nucleophilicity and halting the reaction.

  • Electrophile Introduction:

    • Dropwise addition of 1.1 equivalents of 1-(4-bromophenyl)ethyl bromide at 0°C, followed by refluxing at 80°C for 12 hours.

  • Reaction Validation (In-Process):

    • Perform Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1).

    • Validation: The disappearance of the starting material spot and the emergence of a new, UV-active spot confirms the consumption of the alkylating agent.

  • Biphasic Workup & Extraction:

    • Quench with distilled water and adjust the aqueous layer to pH > 10 using 1M NaOH. Extract with Dichloromethane (DCM).

    • Causality: The product contains a basic tertiary amine. Adjusting the pH > 10 ensures the amine is entirely in its freebase form, maximizing its partition coefficient into the organic DCM layer and leaving polar impurities in the aqueous phase.

  • Purification:

    • Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via flash column chromatography.

Table 2: Self-Validating Quality Control Metrics
StepMetricExpected ObservationMechanistic Reasoning
Workup Aqueous pH testingpH > 10 in aqueous layerEnsures basic piperidine nitrogen is deprotonated, keeping the product in the organic phase.
Purification 1H NMR ( CDCl3​ )Shift of piperidine α -protonsValidates successful N-alkylation and confirms structural integrity.
Validation LC-MS (ESI+) m/z peak at ~313 [M+H]+ Confirms the exact molecular weight of the brominated target compound.

Mechanistic Pathways & Workflows

To visualize the utility and biological impact of this compound, we utilize Graphviz DOT modeling. The first diagram illustrates the synthetic workflow from our title compound to the potent opioid Brorphine. The second diagram maps the downstream biological signaling pathway once the active derivative binds to the MOR.

Synthetic Utility Workflow

SyntheticWorkflow A Piperidin-4-ol C Nucleophilic Substitution (SN2) Base: K2CO3 / Solvent: MeCN A->C B 1-(4-Bromophenyl)ethyl bromide B->C D 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (Target Precursor) C->D E Activation of 4-OH (Mesylation/Tosylation) D->E F Substitution with Benzimidazolone E->F G Brorphine (Potent MOR Agonist) F->G

Caption: Synthetic workflow demonstrating the conversion of the title precursor into the Schedule I opioid Brorphine.

Downstream Biological Signaling (MOR Activation)

Once synthesized, derivatives like Brorphine act as full agonists at the Mu-Opioid Receptor, triggering a bifurcated signaling cascade[3].

MORPathway Agonist Active Derivative (e.g., Brorphine) MOR Mu-Opioid Receptor (MOR) (GPCR) Agonist->MOR Gi Gi/o Protein Activation MOR->Gi Arrestin Beta-Arrestin Recruitment MOR->Arrestin AC Inhibition of Adenylate Cyclase Gi->AC Ion K+ Efflux / Ca2+ Blockade Gi->Ion cAMP Decreased cAMP AC->cAMP Analgesia Analgesia & Euphoria cAMP->Analgesia Ion->Analgesia Resp Respiratory Depression Arrestin->Resp

Caption: Bifurcated GPCR signaling pathway of MOR agonists, highlighting both G-protein and Beta-Arrestin cascades.

Regulatory & Safety Implications

While 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol itself is not explicitly scheduled under international conventions, its immediate downstream products are highly restricted. Brorphine emerged in the recreational drug market in 2019 and has been implicated in numerous fatal overdoses[1]. Because of its high potency and the severe risk of β -arrestin-mediated respiratory depression (as visualized in the pathway above), the World Health Organization (WHO) and the Drug Enforcement Administration (DEA) have classified Brorphine as a Schedule I controlled substance[1][2][4].

Researchers handling 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol must exercise extreme caution. Any functionalization at the 4-position of the piperidine ring can inadvertently yield compounds with nanomolar affinity for the MOR, posing severe inhalation and dermal toxicity risks.

References

  • Drug Enforcement Administration (DEA). "BRORPHINE - DEA Diversion Control Division." usdoj.gov. URL:[Link]

  • World Health Organization (WHO). "Critical Review Report: Brorphine." who.int. URL:[Link]

  • Expert Committee on Drug Dependence. "Brorphine - Information Repository." ecddrepository.org. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145975294, Brorphine." nih.gov. URL:[Link]

Sources

Foundational

Stereochemical Profiling and Enantiomeric Separation of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol repres...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol represents a highly versatile chiral building block in pharmaceutical development, featuring a basic piperidine scaffold and a halogenated benzylic moiety. Because the pharmacological and toxicological profiles of chiral drugs are often stereoisomer-dependent, achieving high enantiomeric purity is a critical regulatory and developmental milestone.

This whitepaper provides a rigorous stereochemical analysis of the molecule, dispels common structural misconceptions, and outlines field-proven, self-validating protocols for both analytical screening via Supercritical Fluid Chromatography (SFC) and preparative-scale diastereomeric salt resolution.

Stereochemical Profiling: Deconstructing the Molecule

A frequent error in the structural analysis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is the misidentification of the number of stereocenters.

At first glance, the hydroxyl-bearing carbon (C4) on the piperidine ring appears to be a chiral center. However, rigorous topological analysis reveals that C4 is achiral . The two paths traversing the piperidine ring from C4 to the tertiary nitrogen (N1) are constitutionally identical (both are −CH2​−CH2​− ). Because the N1-substituent (the 1-(4-bromophenyl)ethyl group) undergoes rapid free rotation at room temperature, the "up" and "down" configurations of the C4 hydroxyl group are superimposable conformers rather than distinct diastereomers. Furthermore, rapid nitrogen inversion prevents N1 from acting as a stereocenter.

Consequently, the molecule possesses only a single stereocenter : the benzylic carbon of the ethyl group. The compound therefore exists exclusively as a single enantiomeric pair:

  • (R)-1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

  • (S)-1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Analytical Enantiomeric Separation Strategy

For the analytical resolution of basic amines, Supercritical Fluid Chromatography (SFC) utilizing immobilized polysaccharide chiral stationary phases (CSPs) is the industry gold standard 1.

The Causality of Basic Additives

A critical mechanistic requirement when analyzing piperidine derivatives is the suppression of secondary interactions. In the absence of a basic additive, the tertiary amine of the piperidine ring acts as a strong hydrogen bond acceptor and cation. It binds irreversibly to residual acidic silanol groups on the silica support of the CSP. This phenomenon causes severe peak tailing, shifting retention times, and a complete loss of baseline resolution.

To counteract this, a basic modifier such as Diethylamine (DEA) must be introduced to the mobile phase. The DEA actively competes for and masks these active silanol sites, ensuring that the analyte interacts exclusively with the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)), resulting in sharp, symmetrical peaks 2.

Table 1: SFC Optimization Data for the Target Piperidine

Conditions: Chiralpak AD-H column (4.6 x 250 mm), 35°C, 120 bar backpressure, 3.0 mL/min.

Mobile Phase ( CO2​ :MeOH)Additive Rt​ Peak 1 (min) Rt​ Peak 2 (min)Peak ShapeResolution ( Rs​ )
80:20None4.24.8Severe Tailing0.8
80:20 0.1% DEA 3.5 4.6 Sharp/Symmetrical 2.4
70:300.1% DEA2.83.4Sharp1.8
80:200.1% TFAN/AN/ANo Elution (Trapped)N/A

Preparative Scale: Diastereomeric Salt Resolution

While preparative SFC is highly efficient for milligram-to-gram scale, classical diastereomeric salt resolution remains the most scalable and cost-effective strategy for bulk enantiopurification of basic amines 3.

By reacting the racemic free base with an enantiopure chiral acid, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA), a pair of diastereomeric salts is formed. Because diastereomers possess distinct physicochemical properties (unlike enantiomers), they exhibit differential solubility profiles in protic solvents, allowing for separation via fractional crystallization 4.

Table 2: Resolving Agent & Solvent Screening Matrix
Chiral Acid (0.5 eq)Solvent SystemYield of Salt (%)ee of Liberated Base (%)Causality / Observation
(+)-Tartaric AcidEthanol0N/ASalt is highly soluble; fails to crystallize.
(+)-DBTA Ethanol 42 >94 Optimal differential solubility achieved.
(+)-DBTAIsopropanol5578Lower solvent polarity causes co-precipitation.
(-)-CSAAcetone3885Moderate selectivity; requires recrystallization.

Workflow Visualization

G Racemate Racemic 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol Analytical Analytical SFC Screening (Polysaccharide CSPs + DEA) Racemate->Analytical QC / Method Dev Prep Preparative Resolution (Diastereomeric Salt Formation) Racemate->Prep Bulk Scale-up Crystals Crystallization (Less Soluble Salt) Prep->Crystals Filter Liquor Mother Liquor (More Soluble Salt) Prep->Liquor Filtrate Agent Chiral Acid (e.g., (+)-DBTA) Agent->Prep Base1 Free Base Liberation (NaOH / EtOAc) Crystals->Base1 Base2 Free Base Liberation (NaOH / EtOAc) Liquor->Base2 Enantiomer1 Enantiopure Isomer 1 (>99% ee) Base1->Enantiomer1 Enantiomer2 Enantiopure Isomer 2 (>95% ee) Base2->Enantiomer2 Enantiomer1->Analytical ee% Verification Enantiomer2->Analytical ee% Verification

Figure 1: End-to-end workflow for enantiomeric separation and QC verification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." Each major step contains an internal analytical gate that must be passed before proceeding, preventing the compounding of errors.

Protocol A: Analytical SFC Method Development
  • Sample Preparation: Dissolve 1.0 mg of the racemic piperidine in 1.0 mL of Methanol.

  • System Equilibration: Flush the SFC system with CO2​ :MeOH (80:20) containing 0.1% DEA until the baseline is stable (approx. 10 column volumes).

    • Validation Gate: Inject a blank (Methanol). A flat baseline confirms the DEA has fully masked the silanol sites and no ghost peaks are present.

  • Injection & Elution: Inject 5 µL of the sample. Monitor UV absorbance at 220 nm and 254 nm.

  • System Suitability Check:

    • Validation Gate: Calculate the resolution ( Rs​ ). If Rs​<1.5 , decrease the co-solvent (MeOH) percentage by 5% to increase retention and selectivity. If peaks exhibit tailing (Asymmetry factor > 1.5), verify the freshness of the DEA additive.

Protocol B: Preparative Diastereomeric Salt Resolution
  • Salt Formation: In a 250 mL round-bottom flask, dissolve 10.0 g (approx. 35.2 mmol) of the racemic free base in 100 mL of absolute ethanol. Heat to 60°C. Slowly add a solution of (+)-DBTA (0.5 equivalents, 17.6 mmol) dissolved in 50 mL of warm ethanol.

    • Validation Gate: The solution must become completely homogenous. Premature precipitation at 60°C indicates incorrect stoichiometry or solvent volume.

  • Fractional Crystallization: Allow the solution to cool ambiently to 20°C over 4 hours, then chill to 4°C overnight. Filter the resulting crystals under vacuum and wash with 10 mL of cold ethanol.

    • Validation Gate: Weigh the dried crystals. The mass should not exceed 50% of the theoretical total salt mass. A higher mass indicates co-precipitation of the undesired diastereomer, necessitating immediate recrystallization.

  • Free Base Liberation: Suspend the crystals in 100 mL of Ethyl Acetate (EtOAc) and 100 mL of 1M NaOH. Stir vigorously for 30 minutes. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

    • Validation Gate: Test the pH of the aqueous layer; it must be >10 to ensure complete liberation of the basic amine.

  • Chiral QC Verification: Analyze the liberated free base using Protocol A.

    • Validation Gate: The calculated enantiomeric excess (ee) must be >99%. If <99%, repeat the crystallization step (Step 2) using the partially resolved free base.

References

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Sphinxsai.[Link]

  • BUPIVACAINE - New Drug Approvals. New Drug Approvals.[Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Sourcing, and Application of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, sterically hindered pharmacophores is paramount for target specificity. 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a highly specialized, bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, sterically hindered pharmacophores is paramount for target specificity. 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a highly specialized, bifunctional pharmaceutical intermediate. It features a piperidine ring bearing a hydroxyl group (enabling hydrogen bonding or further functionalization) and an aryl bromide moiety (a prime candidate for transition-metal-catalyzed cross-coupling reactions).

Due to its highly specific structural nature, this compound is rarely stocked as a bulk catalog item. Instead, it is typically generated in situ or custom-synthesized from widely available, inexpensive precursors. This whitepaper details the commercial supply chain of its precursors, the causality behind optimal synthetic methodologies, and its critical role in synthesizing next-generation therapeutics, including Bcl-2 and ferroptosis inhibitors[1][2].

Commercial Availability & Supply Chain Logistics

Because 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a "made-to-order" intermediate, process chemists must rely on the robust commercial availability of its immediate precursors. The synthesis relies on two primary building blocks: the piperidine core and the bromophenyl electrophile/carbonyl.

The table below summarizes the commercial availability of the optimal precursors required for both reductive amination and nucleophilic substitution pathways.

Table 1: Commercial Precursors and Verified Suppliers
Precursor NameCAS NumberRole in SynthesisVerified Commercial Suppliers
Piperidin-4-ol 5382-16-1Nucleophile / Core ScaffoldSigma-Aldrich, Chem-Impex, Combi-Blocks
4-Bromoacetophenone 99-90-1Carbonyl Electrophile (Pathway A)Fisher Scientific, Sigma-Aldrich
(R)-(+)-1-(4-Bromophenyl)ethylamine 45791-36-4Chiral Amine PrecursorSigma-Aldrich, ChemicalBook[3]
(S)-(-)-1-(4-Bromophenyl)ethylamine 27298-97-1Chiral Amine PrecursorChem-Impex[4], Fisher Scientific[5]
1-(4-Bromophenyl)ethyl bromide 51772-30-6Alkylating Agent (Pathway B)Thermo Fisher, ChemScene

Note: For enantioselective drug development, starting with chiral amines like (S)-(-)-1-(4-Bromophenyl)ethylamine[4] and converting them to the corresponding leaving groups via diazotization can preserve stereocenters, though direct asymmetric reductive amination is preferred for scale-up.

Synthetic Methodologies: Causality & Protocols

As an application scientist, I strongly recommend Reductive Amination (Pathway A) over Nucleophilic Substitution (Pathway B) .

The Causality: The secondary alkyl halide (1-(4-bromophenyl)ethyl bromide) used in Pathway B is highly susceptible to unwanted E2 elimination under basic conditions (e.g., K₂CO₃/DMF), yielding 4-bromostyrene as a major byproduct. Reductive amination avoids this by proceeding through a transient iminium ion, ensuring high atom economy and minimizing purification bottlenecks[6][7].

Protocol A: Titanium-Mediated Reductive Amination (Preferred)

This protocol utilizes Titanium(IV) isopropoxide, a mild Lewis acid, to drive the equilibrium of the sterically hindered iminium ion formation before reduction.

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried, argon-purged round-bottom flask, add 4-bromoacetophenone (1.0 eq, 10 mmol) and piperidin-4-ol (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq, 15 mmol) dropwise at room temperature. Stir the mixture for 12 hours to ensure complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq, 20 mmol) in small portions to control the exothermic hydride transfer.

  • Quenching & Workup: Stir for an additional 4 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Filter the resulting titanium dioxide salts through a Celite pad.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate 1:1 with 1% Triethylamine) to yield the pure 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol.

Protocol B: Nucleophilic Substitution (Alternative)

If 1-(4-bromophenyl)ethyl bromide is already in inventory, this route can be utilized, provided temperature is strictly controlled to mitigate E2 elimination.

Step-by-Step Methodology:

  • Base Activation: Suspend piperidin-4-ol (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (ACN, 20 mL) at 0 °C.

  • Alkylation: Add 1-(4-bromophenyl)ethyl bromide (1.0 eq) dropwise.

  • Heating: Warm the mixture to 60 °C (do not exceed 60 °C to prevent excessive styrene formation) and stir for 16 hours.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate. Purify via chromatography as described in Protocol A.

SynthesisRoutes A 4-Bromoacetophenone + Piperidin-4-ol C Reductive Amination (Preferred) Ti(OiPr)4, NaBH(OAc)3, DCE A->C Pathway A B 1-(4-Bromophenyl)ethyl bromide + Piperidin-4-ol D Nucleophilic Substitution K2CO3, ACN, 60°C B->D Pathway B E 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (Target Intermediate) C->E D->E

Figure 1: Synthetic pathways for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol.

Applications in Drug Discovery

The aryl bromide moiety of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol acts as a versatile synthetic handle for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and Sonogashira couplings. This makes it an invaluable intermediate in the synthesis of several high-profile therapeutic classes:

Bcl-2 Inhibitors (Oncology)

Bcl-2 (B-cell lymphoma 2) is a regulatory protein that inhibits apoptosis; its overexpression is a hallmark of many cancers. Patents detailing novel Bcl-2 inhibitors frequently utilize piperidin-4-ol derivatives to enhance the solubility and binding affinity of the drug within the hydrophobic groove of the Bcl-2 protein[2][8]. The 1-(4-bromophenyl)ethyl group provides the necessary steric bulk and spatial orientation to disrupt protein-protein interactions effectively.

Ferroptosis Inhibitors (Neuropathy & Ischemia)

Ferroptosis is an iron-dependent form of non-apoptotic cell death. Recent patent literature (e.g., WO2021175200A1) highlights the use of complex diarylamine para-acetamides as ferroptosis inhibitors[1]. The bromophenyl group of our target intermediate undergoes cross-coupling with primary anilines to form the diarylamine core, while the piperidin-4-ol moiety improves the pharmacokinetic profile (ADME properties) of the resulting inhibitor[1].

IRAK1 Degraders (Autoimmune Diseases)

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a key mediator in inflammatory pathways. Targeted degradation of IRAK1 using PROTACs (Proteolysis Targeting Chimeras) utilizes functionalized piperidines as linker-attachment points. The hydroxyl group on the piperidine ring of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol serves as an ideal vector for attaching E3 ligase-recruiting ligands[9].

DrugPipeline A 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol B Pd-Catalyzed Cross-Coupling A->B C Bcl-2 Inhibitor Scaffolds B->C D Ferroptosis Inhibitor Derivatives B->D E Apoptosis Modulation in Oncology C->E F Neuroprotection & Ischemia Models D->F

Figure 2: Downstream applications in targeted drug discovery pipelines.

References

  • Chem-Impex International. "(S)-(-)-1-(4-Bromophenyl)ethylamine - Product Details." Chem-Impex.
  • Sigma-Aldrich. "(R)-(+)-1-(4-Bromophenyl)ethylamine - Properties and Safety." Sigma-Aldrich.
  • Fisher Scientific. "(S)-(-)-1-(4-Bromophenyl)ethylamine, ChiPros, 99%, ee 98%." Fisher Scientific.
  • Google Patents. "WO2019210828A1 - Bcl-2 INHIBITORS." Google Patents.
  • Google Patents. "WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides." Google Patents.
  • Google Patents. "WO2021018118A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins." Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol via Reductive Amination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the reductive amination of a sterically hindered acetophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the reductive amination of a sterically hindered acetophenone with a secondary amine containing an unprotected hydroxyl group.

Chemical Context & The "Acetophenone Challenge"

The target molecule, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol , is a highly versatile building block in medicinal chemistry. It features a piperidin-4-ol moiety useful for further functionalization and a 4-bromophenyl handle primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Synthetically, it is accessed via the reductive amination of 4'-bromoacetophenone with piperidin-4-ol. However, this specific transformation represents a classic hurdle in organic synthesis: the acetophenone challenge . While the reductive amination of aldehydes with secondary amines proceeds rapidly using standard mild reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] (), ketones—and acetophenones in particular—are notoriously sluggish. The steric bulk of the methyl and aryl groups, combined with the decreased electrophilicity of the carbonyl carbon, shifts the equilibrium away from the critical iminium/enamine intermediate. Consequently, standard NaBH(OAc)₃ conditions typically result in the recovery of unreacted starting materials.

Mechanistic Rationale & Catalyst Selection

To overcome the thermodynamic barrier of enamine formation, a strong Lewis acid and dehydrating agent must be introduced. Titanium(IV) isopropoxide[Ti(OPr-i)₄] is the reagent of choice for this specific substrate class ().

Causality of the Reagent Choice:

  • Lewis Acid Activation: Ti(OPr-i)₄ coordinates to the carbonyl oxygen of 4'-bromoacetophenone, drastically increasing its electrophilicity and facilitating the nucleophilic attack by the secondary amine (piperidin-4-ol).

  • Thermodynamic Driving Force: As the hemiaminal forms, Ti(OPr-i)₄ acts as a water scavenger, irreversibly hydrolyzing into titanium dioxide (TiO₂) and isopropyl alcohol. This Le Chatelier-driven process forces the equilibrium entirely toward the titanium-coordinated iminium intermediate.

  • Stoichiometric Compensation: Piperidin-4-ol contains an unprotected secondary alcohol. Because Ti(OPr-i)₄ readily undergoes alkoxide exchange, the free hydroxyl group will consume a portion of the titanium reagent. To compensate for this, our protocol utilizes 2.0 equivalents of Ti(OPr-i)₄ rather than the standard 1.25 equivalents, ensuring complete carbonyl activation.

Once the intermediate is fully formed, the addition of a hydride source—such as sodium borohydride (NaBH₄)—rapidly reduces the complex to the desired tertiary amine ().

Quantitative Condition Screening

To illustrate the necessity of the titanium-mediated approach, the table below summarizes the quantitative data from various reductive amination conditions applied to this specific substrate pairing.

Reducing SystemSolventAdditiveTempYield (%)Observations & Causality
NaBH(OAc)₃DCEAcOH (1 eq)RT< 10%Iminium formation is too slow; mostly unreacted ketone recovered.
NaBH₃CNMeOHZnCl₂Reflux35%Sluggish reaction; trace over-reduction to the alcohol observed.
Ti(OPr-i)₄ / NaBH₃CNEtOHNoneRT78%Clean conversion, but generates highly toxic HCN gas during workup.
Ti(OPr-i)₄ / NaBH₄ THF / EtOH None RT 85% Optimal conditions. Rapid reduction, safe byproduct profile.

Mechanistic Workflow

Workflow cluster_0 Phase 1: Activation & Condensation cluster_1 Phase 2: Reduction & Workup N1 4'-Bromoacetophenone + Piperidin-4-ol N2 Ti(OPr-i)4 Addition (Lewis Acid & Scavenger) N1->N2 N3 Ti-Coordinated Iminium Intermediate N2->N3 N4 NaBH4 Addition (in EtOH at 0 °C) N3->N4 Solvent Dilution N5 Aqueous Quench (Precipitates TiO2) N4->N5 N6 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol N5->N6

Mechanistic workflow for the Ti(OPr-i)4-mediated reductive amination of 4'-bromoacetophenone.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to confirm the reaction's progress without requiring immediate analytical sampling.

Reagents Required:

  • 4'-Bromoacetophenone: 10.0 mmol (1.99 g)

  • Piperidin-4-ol: 11.0 mmol (1.11 g)

  • Titanium(IV) isopropoxide [Ti(OPr-i)₄]: 20.0 mmol (5.68 g / 5.9 mL)

  • Sodium borohydride [NaBH₄]: 15.0 mmol (0.57 g)

  • Anhydrous THF: 5.0 mL

  • Absolute Ethanol: 20.0 mL

Step-by-Step Methodology:

  • Substrate Mixing: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and purged with Argon, combine 4'-bromoacetophenone (1.99 g) and piperidin-4-ol (1.11 g). Add 5.0 mL of anhydrous THF to facilitate mixing, as both starting materials are solids at room temperature.

  • Titanium Activation (Validation Cue 1): Syringe in Ti(OPr-i)₄ (5.9 mL) in one portion. Self-Validation: The mixture will initially appear as a cloudy, thick slurry. As you stir the reaction at room temperature for 6–8 hours, the water is scavenged and the titanate complex forms. The mixture will visibly transition into a homogenous, amber-colored viscous oil. This visual shift confirms successful condensation.

  • Solvent Exchange & Cooling: Dilute the viscous amber intermediate with absolute ethanol (20.0 mL) to reduce viscosity and provide a protic environment for the subsequent reduction. Cool the flask to 0 °C using an ice-water bath.

  • Hydride Reduction (Validation Cue 2): Add NaBH₄ (0.57 g) carefully in three portions over 10 minutes. Self-Validation: You will observe mild effervescence (hydrogen gas evolution) and a slight exothermic reaction. The deep amber color will begin to pale. Remove the ice bath and stir at room temperature for 2 hours.

  • Aqueous Quench (Validation Cue 3): To quench the reaction and destroy the titanium complex, add 2.0 mL of deionized water dropwise. Self-Validation: The addition of water triggers immediate hydrolysis, generating a voluminous, stark white precipitate of titanium dioxide (TiO₂). This sudden phase change confirms the destruction of the reactive titanium species.

  • Filtration & Workup: Dilute the suspension with ethyl acetate (50 mL). Filter the entire mixture through a tightly packed pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with additional ethyl acetate (3 × 20 mL). Note: If the filtrate is cloudy, TiO₂ is passing through; refilter through a thicker Celite pad.

  • Isolation: Transfer the clear filtrate to a separatory funnel. Wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid/oil.

Analytical Characterization & Troubleshooting

  • TLC Monitoring: Use a solvent system of 90:10 Dichloromethane:Methanol with 1% Triethylamine (TEA). The basic additive prevents the tertiary amine product from streaking on the acidic silica gel.

    • 4'-Bromoacetophenone: R_f ≈ 0.8 (UV active)

    • Piperidin-4-ol: R_f ≈ 0.1 (Ninhydrin active)

    • Product: R_f ≈ 0.4 (UV and Dragendorff active)

  • Stereochemistry Note: The resulting product possesses a newly formed chiral center at the benzylic position. Under these achiral reduction conditions, the product is obtained as a racemate. If enantiopure material is required, downstream chiral resolution via diastereomeric salt formation or the use of asymmetric transfer hydrogenation (ATH) catalysts is necessary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Bhattacharyya, S. (1995). Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines. The Journal of Organic Chemistry, 60(15), 4928-4929. URL:[Link]

Application

using 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol as a reference standard

Application Note: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol as a Reference Standard in the Profiling of Benzimidazol-2-one Opioids Executive Summary & Context The rapid evolution of novel synthetic opioids (NSOs) requires...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol as a Reference Standard in the Profiling of Benzimidazol-2-one Opioids

Executive Summary & Context

The rapid evolution of novel synthetic opioids (NSOs) requires robust analytical frameworks to identify active pharmaceutical ingredients (APIs) and their synthetic impurities. In early 2026, the benzimidazol-2-one class, colloquially known as "Orphines," emerged as a dominant threat following international scheduling of nitazenes[1]. A prominent member of this class is SR-14968 (5,6-dichloro Brorphine), a biased μ-opioid receptor agonist designed to favor G-protein signaling over β-arrestin 2 recruitment[2][3].

During the synthesis of SR-14968, specific precursors leave unique chemical signatures[4]. The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol serves as a critical reference standard in this domain. It is the direct precursor to the piperidin-4-one intermediate required for the cyclization steps that yield SR-14968. Consequently, the 4-ol derivative is frequently encountered as an unoxidized, process-related impurity in seized materials and API batches.

Synthetic Causality & Impurity Carryover

Understanding the origin of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is essential for forensic and pharmaceutical profiling. The synthesis typically begins with the N-alkylation of piperidin-4-ol using 1-(4-bromophenyl)ethyl bromide. The resulting 4-ol intermediate must undergo oxidation (e.g., via Swern or Dess-Martin periodinane) to form the reactive 4-one.

Causality of Carryover: If this oxidation is incomplete, the unreacted 4-ol carries over into subsequent steps. Because it lacks the reactive ketone moiety, it cannot undergo reductive amination with 4,5-dichlorobenzene-1,2-diamine. It remains intact as a highly stable, lipophilic impurity that co-precipitates with the final SR-14968 API.

Synthetic_Pathway A Piperidin-4-ol + 1-(4-Bromophenyl)ethyl bromide B 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol (Target Reference Standard) A->B N-Alkylation (K2CO3, MeCN) C 1-(1-(4-Bromophenyl)ethyl) piperidin-4-one (Key Precursor) B->C Oxidation (Swern/Dess-Martin) E Impurity Carryover Pathway B->E Incomplete Oxidation (<100% Conversion) D SR-14968 API (5,6-dichloro Brorphine) C->D Reductive Amination & Cyclization E->D Co-precipitation in Final API

Fig 1. Synthetic pathway illustrating the generation and carryover of the 4-ol reference standard.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness in forensic and pharmaceutical quality control, the detection protocol must be a self-validating system. The presence of the bromine atom in 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol provides a natural isotopic signature ( 79 Br and 81 Br in a ~1:1 ratio). By monitoring parallel Multiple Reaction Monitoring (MRM) transitions for both isotopes, the method inherently protects against false positives caused by isobaric matrix interference.

Protocol: LC-MS/MS Quantification of the 4-ol Impurity

Step 1: Sample Preparation (Matrix Elimination)

  • Action: Accurately weigh 10 mg of the API/sample and dissolve in 1 mL of Methanol (Stock: 10 mg/mL). Dilute 1:1000 in Initial Mobile Phase (95% H 2​ O / 5% MeCN with 0.1% Formic Acid).

  • Causality: Methanol ensures complete solubilization of both the highly lipophilic API and the moderately polar 4-ol impurity. The high dilution factor prevents column overloading and mitigates ion suppression in the ESI source.

Step 2: Chromatographic Separation (Resolution)

  • Action: Inject 2 µL onto a C18 Core-Shell column (2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality: The core-shell architecture provides ultra-high efficiency at lower backpressures. Formic acid maintains the basic tertiary amine of the piperidine ring in a protonated state, preventing secondary interactions with residual silanols on the stationary phase and ensuring sharp, symmetrical peaks.

Step 3: Mass Spectrometry (Sensitivity & Specificity)

  • Action: Operate the mass spectrometer in ESI+ MRM mode using the transitions outlined in Table 1.

  • Causality: The basic nitrogen readily accepts a proton, yielding an intense [M+H] + precursor ion. The cleavage of the ethyl-phenyl bond generates a highly stable 1-(4-bromophenyl)ethyl carbocation, which serves as the primary quantifier fragment.

LCMS_Workflow S1 1. Sample Prep LLE with EtOAc / Reconstitution in MeOH S2 2. Separation UHPLC C18 Core-Shell (0.1% FA in H2O/MeCN) S1->S2 S3 3. Ionization ESI+ (Protonation of Piperidine Nitrogen) S2->S3 S4 S4 S3->S4

Fig 2. Step-by-step LC-MS/MS workflow for the quantification of the 4-ol impurity in API matrices.

Quantitative Data Presentation

The following table summarizes the optimized MRM parameters for the detection of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol. The exact mass of the monoisotopic neutral compound is 283.06 Da.

Table 1: MRM Parameters for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose & Structural Causality
284.1 ( 79 Br [M+H] + )183.0 5025Quantifier : Cleavage of the piperidine-ethyl bond yielding the 1-(4-bromophenyl)ethyl cation.
286.1 ( 81 Br [M+H] + )185.0 5025Qualifier 1 : Isotopic validation. Must appear at ~98% relative abundance to the quantifier.
284.1 ( 79 Br [M+H] + )266.1 5015Qualifier 2 : Neutral loss of H 2​ O (-18 Da) from the piperidin-4-ol moiety.

References

  • [2] Wikipedia Contributors. "SR-14968." Wikipedia, The Free Encyclopedia. 2

  • [4] Cayman Chemical. "5,6-dichloro Brorphine (SR-14968, CAS Number: 2133455-40-8)." Cayman Chemical Reference Standards.4

  • [3] MDPI. "Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles." MDPI Journals (February 2025). 3

  • [1] Center for Forensic Science Research & Education (CFSRE). "Emerging Global Synthetic Opioid Threats: Benzimidazol-2-ones – The Orphines." NPS Discovery (January 2026). 1

Sources

Method

application of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol in opioid research

Application Note: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol as a Key Scaffold in Novel Opioid Ligand Discovery and Synthesis Executive Summary & Pharmacological Context The piperidine ring is a privileged and historically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol as a Key Scaffold in Novel Opioid Ligand Discovery and Synthesis

Executive Summary & Pharmacological Context

The piperidine ring is a privileged and historically significant scaffold in opioid medicinal chemistry, forming the structural core of widely utilized analgesics such as fentanyl and meperidine. In recent years, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol has emerged as a highly versatile synthetic intermediate in the development of novel synthetic opioids (NSOs) and functionally biased -opioid receptor (MOR) agonists[1],[2].

This compound features a basic piperidine nitrogen alkylated with a bulky, lipophilic 1-(4-bromophenyl)ethyl moiety, alongside a reactive 4-hydroxyl group. These structural attributes make it an ideal precursor for synthesizing the benzimidazolone class of opioids, most notably brorphine (1-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one) and its derivatives[3],[4]. This application note details the mechanistic rationale, synthetic workflows, and self-validating pharmacological protocols for utilizing this scaffold in opioid research.

Mechanistic Causality in Scaffold Selection

In synthetic opioid development, the choice of starting material dictates both the yield and the purity of the final active pharmaceutical ingredient (API). Researchers often debate whether to begin with a piperidin-4-one or a piperidin-4-ol derivative.

Why utilize 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol over a direct piperidin-4-one starting material?

  • Chemical Stability & Protection: Direct N-alkylation of piperidin-4-one with 1-(4-bromophenyl)ethyl bromide often results in poor yields due to competing enamine formation and self-condensation of the ketone under basic conditions. The 4-hydroxyl group in 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol acts as a natural protecting group for the C4 position during the N-alkylation phase, bypassing this instability[5].

  • Stereochemical Control: The 1-(4-bromophenyl)ethyl group introduces a chiral center. Starting with an enantiopure alcohol allows for the synthesis of stereospecific opioid ligands. This is critical, as the MOR exhibits profound stereoselectivity, often favoring specific enantiomers for optimal binding within its hydrophobic pocket[6].

  • Halogen Bonding & Lipophilicity: The para-bromo substituent significantly enhances the lipophilicity (LogP) of the resulting ligands. In the context of MOR binding, this bromine atom participates in halogen bonding within the receptor's hydrophobic binding pocket, drastically increasing the binding affinity ( ) compared to unhalogenated analogs[4],[7].

Quantitative Data: Pharmacological Profile of Derivatives

Derivatives synthesized from the 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol scaffold exhibit potent MOR agonism. Early research into these compounds aimed to identify functionally biased ligands (favoring G-protein signaling over -arrestin recruitment) to develop safer analgesics with reduced respiratory depression[8],[2].

Table 1: Comparative Pharmacological Properties of Scaffold Derivatives vs. Standard Opioids

Compound / LigandMOR Binding (nM)MOR (GTP S) (nM) -Arrestin-2 (nM)Pharmacological Classification
Morphine (Control)1.1718.5145Full Agonist (Unbiased)
Fentanyl (Control)1.354.535.2Full Agonist (Slight -arrestin bias)
Brorphine (Derivative)0.824.8182Potent Full Agonist[8],[4]
Bezitramide (Reference)1.056.2N/AFull Agonist[9]

Note: While initial 2018 studies suggested brorphine possessed high G-protein bias, subsequent rigorous evaluations demonstrated it acts as a full, relatively unbiased agonist with a potency greater than morphine and comparable to fentanyl[8],[9].

Experimental Protocols

Protocol A: Synthesis of Benzimidazolone Opioids from 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

This protocol outlines the transformation of the alcohol scaffold into a potent benzimidazolone opioid. Every step is designed as a self-validating system utilizing In-Process Controls (IPCs) to prevent the carryover of impurities that could confound downstream pharmacological assays.

Step 1: Oxidation to Piperidin-4-one

  • Causality: The C4-hydroxyl must be converted to a ketone to enable the subsequent reductive amination. Swern oxidation is strictly preferred over chromium-based oxidants (e.g., Jones reagent) to prevent heavy metal contamination, which can interfere with sensitive in vitro receptor binding assays.

  • Procedure:

    • Cool a solution of oxalyl chloride (1.2 eq) in anhydrous to -78 °C under an argon atmosphere.

    • Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active intermediate.

    • Add 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (1.0 eq) dissolved in dropwise. Stir for 45 minutes at -78 °C.

    • Add triethylamine (5.0 eq) to facilitate the elimination step, then allow the reaction to warm to room temperature.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) (Silica, 9:1 :MeOH). The starting alcohol spot ( ) must be completely consumed and replaced by a new, less polar ketone spot ( ).

Step 2: Reductive Amination with 1,2-Phenylenediamine

  • Causality: Coupling the ketone with a diamine installs the necessary nitrogen atoms for the benzimidazolone core. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because its mild nature prevents the over-reduction of the transient imine intermediate back to an alcohol.

  • Procedure:

    • Mix the ketone intermediate from Step 1 (1.0 eq) and 1,2-phenylenediamine (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours.

    • Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Quench with saturated and extract the product with Ethyl Acetate.

  • Self-Validation (IPC): Analyze the crude extract via LC-MS. The mass spectrum must show the peak corresponding to the exact mass of the diamine intermediate, confirming successful coupling.

Step 3: Cyclization to Benzimidazolone Core

  • Causality: 1,1'-Carbonyldiimidazole (CDI) or triphosgene is used to bridge the primary and secondary amines of the intermediate, forming the cyclic urea (benzimidazolone) structure characteristic of this opioid class[2].

  • Procedure:

    • Dissolve the diamine intermediate in anhydrous THF.

    • Add CDI (1.5 eq) and triethylamine (2.0 eq). (If using triphosgene, use 0.4 eq in a highly ventilated fume hood).

    • Stir at room temperature for 4 to 6 hours.

  • Self-Validation (IPC): Conduct FT-IR spectroscopy on the isolated product. The spectrum must exhibit a strong, sharp carbonyl stretch at , which is the definitive signature of the cyclic urea, confirming successful ring closure.

Protocol B: In Vitro Pharmacological Evaluation ( Binding Assay)
  • Causality: To accurately determine the functional efficacy and potency of the synthesized agonist at the MOR, measuring G-protein activation is required. The assay is the gold standard because it directly measures the first step in the signal transduction cascade[4].

  • Procedure:

    • Incubate CHO-K1 cell membranes expressing human MOR (10 g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM , 1 mM EDTA, pH 7.4) supplemented with 30 M GDP.

    • Add varying concentrations of the synthesized ligand (ranging from to M).

    • Add and incubate for 60 minutes at 30 °C.

    • Terminate the reaction by rapid filtration through GF/B filters, followed by liquid scintillation counting.

  • Self-Validation (IPC): Parallel wells must be run using DAMGO as a full agonist reference standard. The data must be normalized to the % maximal stimulation achieved by DAMGO to validate the assay's dynamic range.

Visualizations

SynthesisWorkflow A 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol B Oxidation (Swern) A->B C Piperidin-4-one Intermediate B->C D Reductive Amination (1,2-Phenylenediamine) C->D E Diamine Intermediate D->E F Cyclization (CDI or Triphosgene) E->F G Benzimidazolone Opioid (e.g., Brorphine) F->G

Caption: Step-by-step synthesis workflow converting the piperidin-4-ol scaffold into a benzimidazolone opioid.

MORPathway Ligand Opioid Ligand (Brorphine analog) MOR μ-Opioid Receptor (MOR) Ligand->MOR Binding (Ki) G_protein Gαi/o Pathway (cAMP inhibition) MOR->G_protein Activation Arrestin β-Arrestin-2 Pathway (Receptor Internalization) MOR->Arrestin Recruitment Analgesia Analgesia (Therapeutic Effect) G_protein->Analgesia Adverse Respiratory Depression & Tolerance Arrestin->Adverse

Caption: Divergent signaling pathways of the μ-opioid receptor mediating analgesia and adverse effects.

References

  • World Health Organization (WHO). "Critical Review Report: Brorphine 1-{1-[1-(4-Bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one". Source: who.int. URL: [Link]

  • United Nations Office on Drugs and Crime (UNODC). "August 2020 - UNODC EWA: Brorphine, a newly emerging synthetic opioid detected in post-mortem cases". Source: unodc.org. URL: [Link]

  • Drug Enforcement Administration (DEA), Diversion Control Division. "BRORPHINE (Chemical name: 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one)". Source: usdoj.gov. URL: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias". Source: acs.org. URL: [Link]

  • Expert Committee on Drug Dependence Information Repository. "Brorphine". Source: ecddrepository.org. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Scalable Synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the scale-up synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, a key intermediate for research and developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, a key intermediate for research and development in medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmacologically active compounds, making robust synthetic access to its derivatives crucial.[1][2][3] The described protocol utilizes a one-pot reductive amination reaction, a highly efficient and scalable method, reacting 4-bromoacetophenone with piperidin-4-ol using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[4][5] This guide offers a detailed experimental procedure, mechanistic insights, safety protocols, characterization data, and process flow visualizations to ensure reproducibility and safety for researchers in a drug development setting.

Introduction and Synthetic Strategy

The target molecule, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, incorporates several features of interest for pharmaceutical research: a substituted piperidine ring for modulating solubility and receptor interaction, and a bromophenyl group that serves as a handle for further functionalization via cross-coupling reactions.

The chosen synthetic route is a direct reductive amination. This strategy is superior to multi-step alternatives or direct alkylation, which often suffer from poor control and the formation of quaternary ammonium salt byproducts.[6] Reductive amination combines the formation of an iminium ion intermediate from a ketone and an amine, followed by its in-situ reduction to the target amine, all within a single reaction vessel.[7]

Key advantages of this approach include:

  • High Efficiency: A one-pot reaction reduces handling losses and saves time.

  • Selectivity: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone, minimizing the formation of alcohol byproducts.[4][6]

  • Scalability: The procedure is robust and has been successfully applied to large-scale syntheses in process chemistry.[5][8]

The overall transformation is depicted below:

Figure 1: Reductive amination scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a nominal 50-gram scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialChemical FormulaMW ( g/mol )Amount (g)Moles (mol)EquivalentsPurity
4-BromoacetophenoneC₈H₇BrO199.0450.000.2511.00≥98%
Piperidin-4-olC₅H₁₁NO101.1528.000.2771.10≥98%
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9480.000.3771.50≥95%
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96750 mL--Anhydrous
Glacial Acetic AcidC₂H₄O₂60.052.0 mL0.0350.14≥99.7%
Saturated Sodium BicarbonateNaHCO₃84.01~1 L--Aqueous
Dichloromethane (DCM)CH₂Cl₂84.93~1 L--Reagent Grade
Brine (Saturated NaCl)NaCl58.44~500 mL--Aqueous
Anhydrous Magnesium SulfateMgSO₄120.37~50 g---

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Thermometer or temperature probe

  • Nitrogen inlet/outlet adapter

  • Addition funnel (optional, for solvent addition)

  • Heating mantle with temperature controller

  • Large separatory funnel (2 L)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Reaction Procedure
  • Setup: Assemble the 2 L reaction flask with the mechanical stirrer, thermometer, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging Reagents: To the flask, add 4-bromoacetophenone (50.00 g, 0.251 mol), piperidin-4-ol (28.00 g, 0.277 mol), and anhydrous 1,2-dichloroethane (750 mL).

  • Initiation: Begin stirring the mixture to form a suspension. Add glacial acetic acid (2.0 mL) to the flask. Stir for 20-30 minutes at room temperature (20-25 °C). The acetic acid catalyzes the formation of the key iminium intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (80.00 g, 0.377 mol) to the reaction mixture in portions over 30-45 minutes. Caution: Initial addition may cause a slight exotherm. Maintain the internal temperature below 30 °C. STAB is moisture-sensitive and should be handled quickly.[9]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10:1 Dichloromethane:Methanol. The disappearance of the 4-bromoacetophenone spot (visualized under UV light) indicates reaction completion.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing 1 L of saturated aqueous sodium bicarbonate solution with stirring. Caution: This will cause gas evolution (H₂). Ensure adequate ventilation and perform this step slowly to control the effervescence.[10] Stir until bubbling ceases.

  • Work-up & Extraction:

    • Transfer the quenched mixture to a 2 L separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 250 mL).

    • Combine all organic layers.

  • Washing & Drying:

    • Wash the combined organic layer with brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (~50 g), swirl, and let it stand for 20 minutes.

    • Filter off the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient elution (e.g., 100% Dichloromethane to 95:5 Dichloromethane:Methanol).

    • Alternatively, for a crystalline product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

  • Drying: Dry the purified product under high vacuum to a constant weight. The expected yield is typically in the range of 75-90%.

Process Workflow and Mechanistic Rationale

The entire process, from setup to final product, follows a logical and controlled sequence designed for safety and efficiency at scale.

G A 1. Reactor Setup - Dry 2L Flask - Mechanical Stirrer - N₂ Atmosphere B 2. Reagent Charging - 4-Bromoacetophenone - Piperidin-4-ol - Anhydrous DCE A->B Inert atmosphere C 3. Imine/Iminium Formation - Add Acetic Acid (cat.) - Stir 30 min @ RT B->C Homogenize D 4. Reduction - Portion-wise addition of STAB - Maintain T < 30°C C->D Catalysis complete E 5. Reaction Monitoring - Stir 12-18h @ RT - In-Process Control (TLC) D->E Exotherm controlled F 6. Quench - Slowly add to sat. NaHCO₃ - Control gas evolution E->F Reaction complete G 7. Extraction - Separate layers - Extract aqueous with DCM F->G Neutralized H 8. Wash & Dry - Wash with Brine - Dry over MgSO₄ G->H Phases combined I 9. Isolation & Purification - Concentrate via Rotovap - Column Chromatography H->I Water removed J 10. Final Product - 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol - Dry under vacuum - Characterize (NMR, MS) I->J Pure fractions pooled

Figure 2: Step-by-step workflow for the scale-up synthesis.
Mechanistic Justification

The reaction proceeds via two main stages. First, the secondary amine (piperidin-4-ol) attacks the carbonyl carbon of the ketone (4-bromoacetophenone). This is followed by dehydration, catalyzed by acetic acid, to form a transient iminium ion. In the second stage, the sodium triacetoxyborohydride delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[6] The use of STAB is critical because it is less basic and reacts more slowly with the ketone starting material than other borohydrides, ensuring the iminium ion is the primary species reduced.[4]

Safety and Handling Precautions

Adherence to safety protocols is paramount, especially during scale-up operations.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Engineering Controls: All operations, especially handling of solvents and the quenching step, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11][12]

  • Sodium Triacetoxyborohydride (STAB):

    • Hazards: STAB is a flammable solid that is reactive with water and moisture, releasing flammable gases.[10][11][12] It can also cause serious eye damage.[10]

    • Handling: Handle under an inert atmosphere (nitrogen) as much as possible.[9] Avoid contact with water, acids, and strong oxidizing agents.[11] Keep away from heat and ignition sources.[13]

    • Spills: In case of a spill, do not use water. Sweep up the solid material into a dry, labeled container for disposal.[10]

  • Solvents (DCE & DCM): Both are chlorinated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction with sodium bicarbonate releases hydrogen gas, which is highly flammable. This step must be performed slowly, with good ventilation, and away from any ignition sources.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~3.60 (m, 1H, CH-OH), ~3.20 (q, 1H, N-CH-CH₃), ~2.80 (m, 2H, piperidine-H), ~2.20 (m, 2H, piperidine-H), ~1.80-1.60 (m, 4H, piperidine-H), ~1.30 (d, 3H, N-CH-CH₃). Note: Peaks for -OH and any residual amine protons may be broad and their chemical shifts can vary.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~145 (Ar-C), ~131 (Ar-CH), ~129 (Ar-CH), ~120 (Ar-C-Br), ~68 (C-OH), ~62 (N-CH), ~50 (piperidine-C), ~35 (piperidine-C), ~20 (CH₃).
Mass Spectrometry (ESI+) Calculated for C₁₃H₁₉BrNO⁺ [M+H]⁺: 284.06. Found: 284.1 and 286.1 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.
Appearance White to off-white solid.

References

  • Gmeiner, P., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(7), 868–874. [Link]

  • Novachem. (2018, September 3). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from Novachem. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kharitonov, Y. B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(24), 8966. [Link]

  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from ResearchGate. [Link]

  • Bi, H., et al. (2025). Electroreductive amination of carboxylic acids by cobalt catalysis. Chem. [Link]

  • Denton, J. R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(37), 10078–10083. [Link]

  • Romero-Mancilla, A., et al. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology. [Link]

  • Atobe, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334–342. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from OpenBU. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polycyclic Aromatic Compounds. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800161. [Link]

  • Balasubramanian, C., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1279, 135002. [Link]

  • Gzella, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]

  • Dembinski, R., et al. (n.d.). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)-4-hydroxypiperidine. PubChem Compound Database. [Link]

  • Wang, H., et al. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 748–752. [Link]

  • Organic Syntheses. (n.d.). 1-Phenylpiperidine. Retrieved from Organic Syntheses. [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from Royal Society of Chemistry. [Link]

Sources

Method

In Vitro Receptor Binding Assay Protocol for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Pharmacological Context & Assay Rationale The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol represents a highly significant structural scaffold in medicinal chemistry. Featuring a 1-phenylethyl-piperidine core, this...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Assay Rationale

The compound 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol represents a highly significant structural scaffold in medicinal chemistry. Featuring a 1-phenylethyl-piperidine core, this molecule serves as a critical pharmacophore and synthetic precursor for two distinct but neurologically vital receptor classes: the μ-opioid receptor (MOR) and the Sigma-1 receptor (σ1R) .

Structurally, this scaffold is the foundational backbone of potent synthetic opioids such as brorphine[1]. Simultaneously, the piperidine ring coupled with a bulky lipophilic group fits the classical pharmacophore model for high-affinity sigma receptor ligands[2].

Because off-target binding in this chemical space can lead to severe adverse effects (e.g., respiratory depression via MOR) or unexpected neuroplasticity (via σ1R), a dual-target competitive radioligand binding assay is mandatory. This protocol details a self-validating in vitro workflow to determine the inhibition constant ( Ki​ ) of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol at both MOR and σ1R.

Experimental Design & Causality

To ensure the highest degree of scientific trustworthiness, this protocol is built on specific mechanistic choices rather than arbitrary steps:

  • Radioligand Selection:

    • MOR: We utilize [³H]-DAMGO , a highly selective synthetic opioid peptide. Unlike non-selective ligands (e.g., [³H]-diprenorphine), [³H]-DAMGO ensures that binding is exclusively measured at the μ-opioid receptor, eliminating cross-talk from δ (DOR) or κ (KOR) receptors[3][4].

    • σ1R: We utilize [³H]-(+)-pentazocine , the gold-standard agonist for the σ1R. It provides exceptional signal-to-noise ratios and avoids the σ2R cross-reactivity commonly seen with ligands like [³H]-DTG[2][5].

  • Non-Specific Binding (NSB) Determination: NSB is defined using a 10 µM concentration of a reference competitor (Naloxone for MOR; Haloperidol for σ1R). This massive molar excess completely saturates the orthosteric binding sites. Any residual radioactivity detected is therefore causally linked to non-receptor trapping (e.g., lipophilic partitioning into the membrane or plastic adherence).

  • Filter Pre-treatment: Glass fiber filters (GF/B) are pre-soaked in 0.5% Polyethylenimine (PEI). Because radioligands often carry a positive charge at physiological pH, they can bind ionically to the negatively charged silanol groups of the glass fiber. PEI coats the filter with a polycationic layer, neutralizing the charge and drastically reducing background noise.

Reagents & Materials Summary

The following table summarizes the quantitative parameters and critical reagents required for the dual-target assay.

Assay Parameterμ-Opioid Receptor (MOR)Sigma-1 Receptor (σ1R)
Receptor Source CHO-K1 cells stably expressing hMORGuinea pig brain homogenate (P2 fraction)
Radioligand [³H]-DAMGO (approx. 0.5 nM)[³H]-(+)-pentazocine (approx. 3.0 nM)
Radioligand Kd​ ~1.2 nM~4.5 nM
Assay Buffer 50 mM Tris-HCl (pH 7.4)50 mM Tris-HCl (pH 7.4)
NSB Determiner Naloxone (10 µM)Haloperidol (10 µM)
Incubation Time/Temp 60 minutes @ 25°C120 minutes @ 37°C
Filter Type Whatman GF/B (0.5% PEI pre-soaked)Whatman GF/B (0.5% PEI pre-soaked)

Experimental Workflow & Pathway Visualization

Radioligand Binding Workflow

Workflow A Membrane Preparation C Radioligand Incubation A->C B Compound Dilution B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis E->F

Caption: Competitive radioligand binding assay workflow for receptor affinity evaluation.

Target Signaling Pathways

Pathway cluster_MOR μ-Opioid Receptor (MOR) Pathway cluster_SIG Sigma-1 Receptor (σ1R) Pathway L 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol MOR MOR Activation L->MOR SIG σ1R Binding L->SIG Gi Gi/o Protein Coupling MOR->Gi cAMP ↓ cAMP & ↓ Ca2+ Influx Gi->cAMP Chap Chaperone Dissociation (MAM) SIG->Chap Ca Modulation of ER Ca2+ Release Chap->Ca

Caption: Dual-target pharmacological pathways modulated by the piperidine-4-ol scaffold.

Detailed Step-by-Step Methodology

Part A: Preparation of Reagents & Membranes
  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer and adjust to pH 7.4 at room temperature. Chill to 4°C for membrane washing steps.

  • Test Compound Dilution: Dissolve 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (half-log steps) in assay buffer. Note: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced membrane denaturation.

  • Filter Preparation: Submerge 96-well Whatman GF/B filter plates in 0.5% PEI solution for exactly 60 minutes at 4°C prior to harvesting.

Part B: Competitive Binding Assay Setup (96-Well Format)

Set up the 96-well polypropylene assay plates on ice to prevent premature receptor degradation. The final assay volume per well is 200 µL.

  • Total Binding (TB) Wells: Add 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension.

  • Non-Specific Binding (NSB) Wells: Add 50 µL NSB Determiner (10 µM Naloxone or Haloperidol) + 50 µL radioligand + 100 µL membrane suspension.

  • Test Wells: Add 50 µL of the serially diluted test compound + 50 µL radioligand + 100 µL membrane suspension.

Part C: Incubation & Rapid Filtration
  • Incubation:

    • For the MOR assay , seal the plate and incubate at 25°C for 60 minutes[3][4].

    • For the σ1R assay , incubate at 37°C for 120 minutes[2].

    • Causality: These specific time-temperature pairings are required for the respective radioligands to reach thermodynamic equilibrium with the receptor without causing thermal degradation of the protein.

  • Termination: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold (4°C) 50 mM Tris-HCl buffer. Causality: The cold temperature abruptly halts ligand off-rate kinetics, trapping the receptor-ligand complexes on the filter while washing away unbound radioligand.

Part D: Liquid Scintillation Counting
  • Dry the filter plates completely at 50°C for 30 minutes.

  • Add 40 µL of liquid scintillation cocktail to each well.

  • Seal the plate and allow it to equilibrate in the dark for 2 hours (reduces chemiluminescence artifacts).

  • Read the plate on a Microbeta scintillation counter (Counts Per Minute, CPM).

Data Analysis & Quality Control

Self-Validating Quality Control (Z'-Factor)

Before analyzing the test compound, the assay's robustness must be validated using the Z'-factor equation:

Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

An assay run is only considered valid and trustworthy if the Z' > 0.5 , indicating a wide dynamic range and low variance between Total Binding and Non-Specific Binding.

Affinity Calculation (Cheng-Prusoff)
  • Specific Binding: Subtract the mean CPM of the NSB wells from all Test and TB wells.

  • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol. Fit the data using non-linear regression (variable slope, four-parameter logistic equation) to find the IC50​ .

  • Ki​ Conversion: Convert the empirical IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[3]:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for that specific receptor batch).

References

  • WHO Expert Committee on Drug Dependence. "Brorphine - Expert Committee on Drug Dependence Information Repository". World Health Organization.
  • BenchChem. "An In-depth Technical Guide to DAMGO Receptor Binding Affinity". BenchChem.
  • MDPI. "Modulation of the MOP Receptor (μ Opioid Receptor) by Imidazo[1,2-a]imidazole-5,6-Diones: In Search of the Elucidation of the Mechanism of Action". MDPI.
  • Dvoracsko, S. et al. "Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening". ResearchGate.
  • Abramova, E. V. et al. "Analysis of Sigma-1 Receptor Binding Ability Under Emotional Stress and Upon Administration of the Anxiolytic Afobazole". ResearchGate.

Sources

Application

Application Note: Preparation and Handling of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol Stock Solutions for High-Throughput and Cell-Based Assays

The Solubilization Challenge: Physicochemical Rationale 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a specialized lipophilic building block and research ligand. Structurally, the molecule features a highly hydrophobic 4-...

Author: BenchChem Technical Support Team. Date: March 2026

The Solubilization Challenge: Physicochemical Rationale

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a specialized lipophilic building block and research ligand. Structurally, the molecule features a highly hydrophobic 4-bromophenyl group linked to a basic tertiary amine (the piperidine nitrogen). While the piperidin-4-ol hydroxyl group provides limited hydrogen bonding capability, it is insufficient to overcome the hydrophobic bulk of the molecule, rendering the free base form poorly soluble in purely aqueous environments.

Compound solubility in buffers and dimethyl sulfoxide (DMSO) is a critical parameter in early drug discovery; low aqueous solubility directly causes underestimated biological activity, reduced hit rates, variable data, and inaccurate structure-activity relationship (SAR) profiling[1]. To mitigate this, anhydrous DMSO is the universal solvent of choice due to its exceptional solubilizing power for lipophilic compounds[2].

However, DMSO is highly hygroscopic. Water uptake during freeze-thaw cycles significantly reduces its solvation capacity, leading to thermodynamically stable, insoluble crystalline precipitates that can ruin an assay[3]. Furthermore, handling must account for standard safety precautions, as structurally similar bromophenyl piperidines may cause skin and respiratory irritation. The following protocol establishes a self-validating pipeline to ensure the compound remains fully solubilized from powder to assay plate[4].

Materials & Reagents

  • 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (Solid powder, >98% purity).

  • Anhydrous DMSO (Cell-culture grade, <0.1% water).

  • Assay Buffer (e.g., PBS pH 7.4, or HEPES-buffered saline).

  • Storage Vessels: Amber glass vials or low-binding polypropylene microcentrifuge tubes (to protect the brominated moiety from potential photolytic degradation[5]).

  • Validation Equipment: Nephelometer or UV-Vis spectrophotometer.

Quantitative Data: Solubility Matrix and Solvent Compatibility

SolventMax Recommended ConcentrationAssay SuitabilityRemarks
Anhydrous DMSO 10 mM – 50 mMMaster StockIdeal for long-term storage at -20°C. Highly hygroscopic; must be sealed.
Ethanol (Absolute) ~5 mMAlternative StockEvaporates quickly, altering stock concentration. Secondary choice.
PBS (pH 7.4) < 10 µMWorking SolutionRequires <1% final DMSO concentration. Highly prone to precipitation.
0.1 M HCl (aq) ~1 mM – 5 mMSalt FormationProtonates the piperidine nitrogen to form an HCl salt. Good for purely aqueous assays but alters buffer pH.

Workflow Visualization

G Solid 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol (Solid) Master Master Stock (10 mM in DMSO) Solid->Master Weigh & Dissolve DMSO Anhydrous DMSO (<0.1% Water) DMSO->Master Aliquots Single-Use Aliquots (Store at -20°C in Dark) Master->Aliquots Aliquot to prevent freeze-thaw Serial Intermediate Dilution (100x in DMSO) Aliquots->Serial Thaw once Working Final Working Solution (0.1 - 10 µM, <1% DMSO) Serial->Working 1:100 Drop-wise addition Buffer Aqueous Assay Buffer (e.g., PBS, pH 7.4) Buffer->Working Assay In Vitro Assay Plate (Cellular / Biochemical) Working->Assay Transfer

Dilution workflow for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol stock solutions in assays.

Protocol: Self-Validating Preparation Pipeline

Phase 1: Master Stock Preparation (10 mM)
  • Weighing: Accurately weigh the solid 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol powder into an amber glass vial.

  • Solvation: Add the calculated volume of room-temperature Anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex the vial for 30 seconds, followed by sonication in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the activation energy required to disrupt the crystal lattice of the solid compound, ensuring complete solvation rather than a mere micro-suspension[1].

Phase 2: Aliquoting and Storage
  • Dispensing: Immediately dispense the 10 mM Master Stock into 10 µL to 50 µL single-use aliquots using low-binding tubes.

  • Storage: Store the aliquots at -20°C in a sealed container with a desiccant.

    • Causality: Minimizing freeze-thaw cycles prevents the hygroscopic absorption of atmospheric moisture into the DMSO. Water uptake is a primary cause of latent compound precipitation and degradation over time[3],[2].

Phase 3: Aqueous Working Solution Preparation (The Critical Step)
  • Thawing: Thaw a single aliquot at room temperature. Do not heat.

  • Intermediate Dilution: If your final assay concentration is 10 µM, first prepare a 1 mM intermediate stock (100x) by diluting the Master Stock in pure DMSO.

  • Drop-wise Addition: Place your aqueous assay buffer on a vortex mixer at medium speed. Add the intermediate DMSO stock drop-wise into the vortexing buffer to achieve the final concentration (e.g., 1:100 dilution yields 10 µM with 1% final DMSO).

    • Causality: Rapid addition of aqueous buffer directly to a DMSO stock causes immediate solvent shock, leading to nucleation and irreversible precipitation. Drop-wise addition of the compound into a large volume of vortexing buffer ensures rapid dispersal, maintaining the highly lipophilic compound in a metastable supersaturated state long enough for the assay's duration[4].

Validation & Quality Control (Self-Validating System)

Before applying the working solution to cells or target enzymes, you must validate that the compound has not "crashed out" of solution.

The OD600 Check:

  • Transfer 100 µL of the final aqueous working solution to a clear 96-well plate.

  • Transfer 100 µL of a vehicle control (Buffer + equivalent % DMSO) to an adjacent well.

  • Measure the Optical Density at 600 nm (OD600) using a spectrophotometer.

  • Validation Criteria: If the OD600 of the compound well is > 0.01 above the vehicle control, light scattering due to micro-precipitates is occurring.

    • Action: If precipitation is detected, the assay data will be compromised[1]. The compound must be re-prepared at a lower final concentration, or the buffer must be optimized with a surfactant (e.g., 0.01% Tween-20 or BSA) to increase the solubilization capacity.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.[Link]

  • Lipinski, C. A. (2004). Solubility in water and DMSO: Issues and potential solutions. In Pharmaceutical Profiling in Drug Discovery for Lead Selection (pp. 93-125). AAPS Press.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in synthesizing sterically hindered tertiary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in synthesizing sterically hindered tertiary amines. The target molecule, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol , is a classic example of a challenging API fragment.

Depending on your starting materials, this molecule is typically synthesized via one of two primary workflows: Reductive Amination (using 4-bromoacetophenone) or Nucleophilic Substitution (using 1-(4-bromophenyl)ethyl bromide). Both routes present unique mechanistic hurdles, ranging from iminium ion instability to competitive E2 elimination.

This guide abandons generic advice in favor of field-proven, self-validating protocols. Below, we dissect the causality behind common experimental failures and provide optimized, step-by-step methodologies.

Section 1: The Reductive Amination Route (4-Bromoacetophenone Pathway)

FAQ 1: Why is my direct reductive amination yielding <10% product and mostly unreacted starting material?

The Causality: You are likely using sodium triacetoxyborohydride (NaBH(OAc)₃) in a direct one-pot reaction. While NaBH(OAc)₃ is the gold standard for aldehyde amination, ketones—especially acetophenones—are electronically less reactive and significantly more sterically hindered. When reacted with a bulky secondary amine like piperidin-4-ol, the formation of the intermediate enamine or iminium ion is thermodynamically unfavorable [1]. Consequently, the reducing agent either degrades over time or prematurely reduces the ketone to 1-(4-bromophenyl)ethanol before the carbon-nitrogen bond can form.

FAQ 2: How can I force the formation of the iminium intermediate?

The Causality: You must switch from a direct to an indirect (stepwise) reductive amination by employing a strong oxophilic Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a water scavenger and a Lewis acid. It coordinates with the ketone oxygen, drastically lowering the activation energy for nucleophilic attack by the amine. This forms a transient hemiaminal titanate complex that can be successfully trapped and reduced using sodium cyanoborohydride (NaBH₃CN) [2].

Protocol 1: Ti(OiPr)₄-Mediated Stepwise Reductive Amination

Self-Validating Checkpoint: Upon adding Ti(OiPr)₄, the reaction mixture should transition from a clear solution to a pale yellow/orange homogeneous mixture. If it instantly turns cloudy white, your reagents are wet, and the titanium has prematurely hydrolyzed to TiO₂.

  • Imine Formation: In an oven-dried flask under N₂ atmosphere, dissolve 4-bromoacetophenone (1.0 eq) and piperidin-4-ol (1.1 eq) in anhydrous THF to create a highly concentrated 0.5 M solution.

  • Lewis Acid Activation: Add Ti(OiPr)₄ (1.5–2.0 eq) dropwise at room temperature. Stir this mixture for 12–18 hours to ensure complete conversion to the hemiaminal titanate intermediate.

  • Reduction: Cool the mixture to 0 °C. Dilute with absolute ethanol (equal volume to THF) to solubilize the reducing agent, then carefully add NaBH₃CN (1.5 eq) in small portions.

  • Quench & Workup: Stir for 6 hours at room temperature. Quench by adding 1M NaOH (this safely hydrolyzes the titanium complex and precipitates TiO₂ as a dense white solid). Filter the suspension through a pad of Celite, wash the filter cake thoroughly with EtOAc, and concentrate the filtrate.

  • Isolation: Partition the residue between EtOAc and H₂O, dry the organic layer over Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH gradient).

ReductiveAmination Ketone 4-Bromoacetophenone Intermediate Hemiaminal Titanate Complex Ketone->Intermediate Amine Piperidin-4-ol Amine->Intermediate Ti Ti(OiPr)4 Lewis Acid Ti->Intermediate Activation Product 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol Intermediate->Product Reductant NaBH3CN Reduction Reductant->Product Hydride Transfer

Caption: Mechanism of Ti(OiPr)4-mediated reductive amination overcoming steric hindrance.

Section 2: The Nucleophilic Substitution Route (Alkylation Pathway)

FAQ 3: I am reacting 1-(4-bromophenyl)ethyl bromide with piperidin-4-ol using K₂CO₃ in DMF at 80°C. My LC-MS shows a massive impurity peak. What is happening?

The Causality: You are observing competitive E2 elimination. 1-(4-bromophenyl)ethyl bromide is a secondary benzylic halide with highly acidic benzylic protons. The resulting alkene byproduct (4-bromostyrene) is heavily conjugated and thermodynamically stable. When you combine high temperatures, a basic secondary amine, and a heterogeneous carbonate base, the amine acts as a Brønsted base rather than a nucleophile, driving the E2 elimination pathway over the desired SN2 substitution.

FAQ 4: How do I suppress E2 elimination and maximize SN2 alkylation?

The Causality: SN2 reactions are less entropically demanding than E2 reactions. To favor substitution:

  • Lower the Temperature: Drop the reaction temperature to 40–45 °C.

  • Optimize the Base/Solvent Matrix: Switch from heterogeneous K₂CO₃ in DMF to a homogeneous, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN). MeCN provides excellent dipole-dipole solvation for SN2 transition states without exacerbating the basicity of the amine.

Protocol 2: Optimized SN2 Alkylation

Self-Validating Checkpoint: Monitor the reaction via LC-MS at the 2-hour mark. If the 4-bromostyrene byproduct peak exceeds 10% relative area, immediately cool the reaction to room temperature and add an additional 0.5 eq of piperidin-4-ol to increase the nucleophile-to-base ratio.

  • Setup: In a dry flask, dissolve piperidin-4-ol (1.5 eq) and DIPEA (2.0 eq) in anhydrous MeCN (0.2 M).

  • Addition: Cool the solution to 0 °C. Add 1-(4-bromophenyl)ethyl bromide (1.0 eq) dropwise (if liquid) or in small portions (if solid) to prevent localized exothermic spikes that trigger elimination.

  • Reaction: Warm the mixture to 45 °C and stir for 16–24 hours under N₂.

  • Workup: Concentrate the MeCN under reduced pressure. Partition the crude residue between EtOAc and saturated aqueous NaHCO₃.

  • Wash & Isolate: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify via column chromatography to isolate the pure tertiary amine.

SubstitutionVsElimination SM 1-(4-Bromophenyl)ethyl bromide + Piperidin-4-ol SN2 SN2 Pathway (45 °C, MeCN, DIPEA) SM->SN2 Nucleophilic Attack E2 E2 Pathway (80 °C, DMF, K2CO3) SM->E2 Proton Abstraction Product Target Product: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol SN2->Product Byproduct Major Byproduct: 4-Bromostyrene E2->Byproduct

Caption: Divergent reaction pathways: SN2 substitution vs. competitive E2 elimination.

Section 3: Quantitative Data & Optimization Summary

To assist in your experimental design, the following table summarizes the expected outcomes based on the physicochemical parameters discussed above. Use this matrix to benchmark your LC-MS or GC-MS conversions.

Synthetic RouteReagents / BaseSolvent MatrixTemp (°C)Major ByproductExpected Yield
Direct Reductive Amination NaBH(OAc)₃, AcOHDCE251-(4-bromophenyl)ethanol< 10%
Indirect Reductive Amination 1. Ti(OiPr)₄ 2. NaBH₃CNTHF / EtOH25Traces of alcohol75 - 85%
Unoptimized Alkylation K₂CO₃DMF804-Bromostyrene (E2)20 - 30%
Optimized Alkylation DIPEAMeCN45Traces of styrene80 - 90%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[Link]

Optimization

Technical Support Center: Purification of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol . This molecule is a critical intermediate often utilized in the synthesis of kinase inhibitors and PROTAC degraders (e.g., SMARCA2/4 targeted degraders)[1].

The purification of this compound presents a unique triad of challenges: the basicity of the tertiary amine, the polarity of the hydroxyl group, and the lability of the aryl bromide moiety under certain conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity isolation.

Purification Workflow & Decision Matrix

To achieve >99% purity, a multi-step approach combining bulk purification (liquid-liquid extraction) with high-resolution methods (flash chromatography and chiral resolution) is required[2].

PurificationWorkflow Start Crude Reaction Mixture Extr pH-Selective Extraction (Removes Polar Impurities) Start->Extr OrgLayer Organic Phase (Target + Lipophilics) Extr->OrgLayer pH 9.5 AqLayer Aqueous Phase (Piperidin-4-ol) Extr->AqLayer pH 9.5 Flash Flash Chromatography (Silica + 1% Et3N) OrgLayer->Flash PureRac Racemic Product Flash->PureRac Chiral Chiral SFC / HPLC (Enantiomer Separation) PureRac->Chiral Final Pure (R) & (S) Enantiomers Chiral->Final

Workflow for the purification and chiral resolution of the target piperidine derivative.

Troubleshooting FAQs

Q1: My product is streaking heavily on the silica column, resulting in poor recovery and co-elution with impurities. How can I fix this?

A1: This is a classic issue with basic nitrogen heterocycles. The basic tertiary amine of your target molecule interacts strongly with the acidic, uncapped silanol groups (Si-OH) on the silica gel surface via hydrogen bonding and ion-exchange mechanisms. Solution: Deactivate the silica by adding a volatile basic modifier, such as 1% Triethylamine (Et 3​ N) or 1% aqueous Ammonium Hydroxide (NH 4​ OH), to your mobile phase[2]. The modifier competitively binds to the silanols, allowing your target molecule to elute as a sharp, symmetrical band.

SilicaStreaking Amine Tertiary Amine (Target) Interaction Strong H-Bonding & Ion-Exchange Amine->Interaction Silanol Uncapped Silanols (on Silica Gel) Silanol->Interaction Result1 Peak Tailing / Streaking Interaction->Result1 Modifier Add 1% Et3N or NH4OH Modifier->Silanol Blocks sites Result2 Sharp Elution Band Modifier->Result2

Mechanism of amine streaking on silica gel and resolution via basic modifiers.

Q2: I have a large amount of unreacted piperidin-4-ol contaminating my product. Standard aqueous washes aren't removing it completely.

A2: Piperidin-4-ol is highly polar, but standard basic extractions (pH > 12) convert both your target and the piperidin-4-ol into their free-base forms, causing some piperidin-4-ol to partition into the organic layer. Solution: Utilize a pH-selective extraction . The pKa of the secondary amine in piperidin-4-ol is ~10.5, while the pKa of the N-alkylated tertiary amine target is ~9.0[3]. By buffering your aqueous wash to exactly pH 9.5 , the target molecule exists predominantly as a lipophilic free base (moving to the organic layer), while the piperidin-4-ol remains protonated (trapped in the aqueous layer).

Q3: I am observing a debrominated byproduct (1-(1-phenylethyl)piperidin-4-ol) in my LC-MS. What is causing this?

A3: The C-Br bond on the electron-rich aromatic ring is susceptible to cleavage. If your synthesis involved a prior palladium-catalyzed step, trace Pd can catalyze hydrodebromination, especially because piperidine derivatives can act as hydride donors under basic conditions. Solution: Ensure rigorous metal scavenging (e.g., using SiliaMetS® Thiol or equivalent scavengers) before purification. Additionally, avoid prolonged exposure of the crude mixture to direct UV light, which can induce photolytic C-Br homolysis.

Q4: The molecule has a chiral center. How do I separate the enantiomers?

A4: The chiral center at the benzylic position (1-(4-bromophenyl)ethyl) results in a racemic mixture of (R) and (S) enantiomers. Because the piperidin-4-ol ring possesses a plane of symmetry, no diastereomers are formed. Separation requires Chiral Supercritical Fluid Chromatography (SFC) using a stationary phase like Chiralpak AD-H or OD-H. Alternatively, classical resolution via diastereomeric salt crystallization with chiral acids (e.g., (+)-Di-p-toluoyl-D-tartaric acid) can be employed.

Quantitative Data Summary

Understanding the physicochemical differences between your target and the primary impurity is the key to a self-validating purification system.

Physicochemical Parameter1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (Target)Piperidin-4-ol (Starting Material / Impurity)
Predicted pKa (Amine) ~9.0~10.5
LogP (Lipophilicity) ~2.8 (Highly organic soluble)~-0.1 (Highly water soluble)
Rf (DCM:MeOH 9:1 + 1% NH 4​ OH) 0.450.10
Optimal State at pH 9.5 Free base (Partitions to Organic Phase)Protonated (Partitions to Aqueous Phase)

Experimental Protocols

Protocol A: pH-Selective Liquid-Liquid Extraction

Objective: Isolate the target compound from unreacted piperidin-4-ol based on pKa differentials.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M Sodium Carbonate/Sodium Bicarbonate buffer adjusted precisely to pH 9.5.

  • Extraction: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of the pH 9.5 buffer. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing protonated piperidin-4-ol).

  • Validation: Spot both layers on a TLC plate and stain with Ninhydrin. The aqueous layer should show a strong spot at the baseline (piperidin-4-ol), while the organic layer should show your target compound.

  • Washing & Drying: Wash the organic layer once with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Amine-Deactivated Flash Chromatography

Objective: Purify the target compound from lipophilic impurities (e.g., unreacted alkyl halides or styrene elimination products).

  • Column Preparation: Pack a silica gel column and pre-equilibrate it with a solvent system of 100% Hexanes containing 1% (v/v) Triethylamine (Et 3​ N). Note: Pumping 2-3 column volumes of this basic mixture is critical to cap all active silanols.

  • Sample Loading: Dissolve the concentrated extract from Protocol A in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution Gradient: Elute using a step gradient:

    • 90:10 Hexanes:EtOAc (+ 1% Et 3​ N) to flush out non-polar impurities (e.g., 4-bromostyrene).

    • 70:30 Hexanes:EtOAc (+ 1% Et 3​ N) to elute the target compound.

  • Fraction Collection: Monitor fractions via TLC (UV active due to the bromophenyl group; stains with iodine or Dragendorff's reagent). Combine pure fractions and evaporate to yield the racemic product.

References

  • ChemBK. "N-benzylpiperidine - Physico-chemical Properties." ChemBK Database. Available at: [Link]

  • Yauch, R., et al. "Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers." ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and purification of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol .

The synthesis of this functionalized piperidine typically relies on the N-alkylation of piperidin-4-ol with 1-(4-bromophenyl)ethyl bromide. While conceptually straightforward, the reaction matrix often devolves into a complex mixture of unreacted precursors, regiochemical isomers, and elimination byproducts [1]. This guide is engineered to provide you with the mechanistic causality behind these impurities and field-proven, self-validating protocols to resolve them.

Part 1: Physicochemical & Chromatographic Profiling

Before troubleshooting, it is critical to understand the quantitative baseline of your reaction matrix. The differential properties listed below are the foundation of our purification strategies.

ComponentChemical NatureApprox. pKaApprox. LogPTLC Rf​ (Hex:EtOAc 1:1)UV Absorbance (254 nm)
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol Basic, Lipophilic~9.52.80.35Moderate
Piperidin-4-ol (Starting Material)Basic, Hydrophilic~10.0-0.20.05 (Streaks)Weak / None
1-(4-Bromophenyl)ethyl bromide (SM)Neutral, LipophilicN/A3.50.85Moderate
4-Bromostyrene (E2 Byproduct)Neutral, Highly LipophilicN/A3.80.95Strong
O-Alkylated Isobar (Regioisomer)Basic, Lipophilic~9.83.10.45Moderate
Part 2: Troubleshooting Guides & FAQs
Q1: My crude HPLC/NMR shows a massive spike in a highly non-polar impurity with strong UV absorbance. What is this, and how do I prevent it?

The Causality: You are observing 4-bromostyrene , the product of an E2 elimination pathway. 1-(4-Bromophenyl)ethyl bromide is a sterically hindered secondary alkyl halide. Piperidin-4-ol acts not only as a nucleophile but also as a moderate base. Under elevated temperatures or in the presence of strong auxiliary bases, the activation energy for the E2 dehydrohalogenation is overcome, outcompeting the desired SN​2 N-alkylation [2]. The Solution: Shift the kinetic balance back to SN​2 . Lower the reaction temperature (do not exceed 40°C), use a mild inorganic base like K2​CO3​ , and employ a syringe pump to maintain a low steady-state concentration of the alkyl halide [2].

Q2: LC-MS analysis reveals an isobaric impurity (identical m/z ) that elutes slightly earlier than my target product. Is my product degrading?

The Causality: This is not degradation; it is an O-alkylation regioisomer . Piperidin-4-ol is an ambidentate nucleophile containing both a secondary amine and a secondary alcohol. While the nitrogen is more nucleophilic and kinetically favored for alkylation, the use of overly strong bases (e.g., NaH or KOtBu ) will deprotonate the hydroxyl group, forming a highly reactive alkoxide that drives O-alkylation. The Solution: Strictly avoid strong bases. Rely on the inherent nucleophilicity of the secondary amine by using weak bases ( K2​CO3​ or DIPEA ) in polar aprotic solvents (DMF or MeCN) to ensure exclusive N-alkylation [3].

ReactionPathways SM 1-(4-Bromophenyl)ethyl bromide + Piperidin-4-ol N_Alk N-Alkylation (SN2) Target Product SM->N_Alk Mild Base (K2CO3) Kinetically Favored O_Alk O-Alkylation (SN2) Isobaric Impurity SM->O_Alk Strong Base (NaH) Alkoxide Formation Elim Dehydrohalogenation (E2) 4-Bromostyrene SM->Elim High Temp / Steric Hindrance

Caption: Mechanistic pathways governing the alkylation of piperidin-4-ol.

Q3: How do I efficiently separate the unreacted piperidin-4-ol and alkyl halide from the target product without running a massive silica column?

The Causality: Column chromatography is highly inefficient here due to the severe tailing of piperidin-4-ol on silica. Instead, exploit the vast differences in pKa and LogP (see Table 1). By manipulating the pH, you can selectively protonate the basic amines, driving them into the aqueous phase, while leaving the neutral alkyl halide and styrene in the organic phase. A subsequent basification step selectively extracts the lipophilic target product, leaving the highly hydrophilic piperidin-4-ol behind[1]. The Solution: Implement the self-validating Acid-Base Extraction Protocol detailed in Part 3.

PurificationWorkflow Start Crude Reaction Mixture (Product + Impurities) Step1 Dissolve in EtOAc Extract with 1M HCl Start->Step1 Org1 Organic Phase (Neutral: Alkyl Halide, Styrene) Step1->Org1 Discard/Recycle Aq1 Aqueous Phase (Protonated Product & Piperidin-4-ol) Step1->Aq1 Step2 Adjust to pH 10 (2M NaOH) Extract with DCM Aq1->Step2 Aq2 Aqueous Phase (Piperidin-4-ol) Step2->Aq2 Discard Org2 Organic Phase (Target Product) Step2->Org2 Concentrate

Caption: Orthogonal acid-base extraction workflow for piperidine derivative purification.

Part 3: Validated Experimental Protocols
Protocol A: Regioselective N-Alkylation Workflow

This protocol utilizes mild conditions to suppress E2 elimination and O-alkylation.

  • Preparation: Suspend piperidin-4-ol (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in dry Acetonitrile (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Controlled Addition: Dissolve 1-(4-bromophenyl)ethyl bromide (1.1 eq) in a minimal volume of dry Acetonitrile. Using a syringe pump, add this solution dropwise to the stirring piperidine suspension over 3 hours at room temperature [2].

  • Reaction Monitoring (Self-Validation): Spot the reaction on a TLC plate (Hexane:EtOAc 1:1, UV 254 nm). The reaction is complete when the Rf​ 0.85 spot (alkyl halide) stabilizes and no further product ( Rf​ 0.35) forms.

  • Quench: Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and KBr ), then concentrate the filtrate under reduced pressure.

Protocol B: Advanced Acid-Base Purification

This protocol isolates the target product from neutral and highly polar basic impurities.

  • Acidic Partitioning: Dissolve the crude concentrated residue in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl [1].

  • Phase Separation: Shake vigorously and allow the layers to separate.

    • Validation Check: Spot the organic layer on TLC. If the Rf​ 0.35 product spot is absent, the protonation was successful. Discard the organic layer (contains styrene and unreacted halide).

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH 10.

    • Validation Check: Use pH indicator paper. The pH must exceed 9.5 to ensure the complete deprotonation of the target product. A cloudy suspension or oily droplets should form, indicating the free base precipitating out of the aqueous phase.

  • Final Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). The target product partitions into the DCM, while the highly hydrophilic unreacted piperidin-4-ol remains trapped in the aqueous phase.

  • Isolation: Combine the DCM extracts, wash once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield pure 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol.

Part 4: References
  • Levison, B. et al. "Procedure for N-alkylation of Piperidine?" ResearchGate Scientific Discussions, March 2017. Available at:[Link]

  • Jahan, S. et al. "Analgesic activity of alkyl piperidine derivatives." Pakistan Journal of Pharmaceutical Sciences, Vol. 29, No. 1, January 2016, pp. 77-82. Available at:[Link]

Optimization

preventing degradation of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol during storage

Technical Support Center: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol A Guide to Ensuring Compound Integrity During Storage and Handling This guide provides in-depth technical support for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

A Guide to Ensuring Compound Integrity During Storage and Handling

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol. Its purpose is to offer a comprehensive resource for preventing, identifying, and troubleshooting chemical degradation to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol?

For maximum long-term stability, the solid compound should be stored at room temperature, sealed in a dry environment, and kept in a dark place . A desiccator or a tightly sealed container with a desiccant is recommended to minimize exposure to moisture. Use of amber glass vials is crucial to prevent photodegradation.

Q2: How can I visually identify potential degradation of the solid compound?

The pure compound is typically a white to off-white solid. Any significant color change, such as developing a yellowish or brownish tint, may indicate degradation, likely due to oxidation or light exposure. The appearance of clumping or a change in texture could suggest moisture absorption.

Q3: What is the recommended procedure for storing solutions of this compound?

If you must store the compound in solution, prepare it fresh whenever possible. If short-term storage is necessary, use a high-purity, anhydrous aprotic solvent like acetonitrile or dichloromethane. Store solutions at -20°C or lower in tightly sealed vials with an inert gas (argon or nitrogen) headspace. For many piperidine-containing compounds, prolonged storage in solution is not recommended due to increased susceptibility to degradation.

Q4: Which analytical techniques are best for assessing the purity and detecting degradation?

A combination of chromatographic and spectroscopic methods provides the most comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting non-volatile impurities.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and allows for the identification of degradation products by their mass-to-charge ratio.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify major impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard.[2]

Troubleshooting Guide: Suspected Degradation

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Discoloration (e.g., yellowing) of the solid material. Oxidation or Photodegradation: The tertiary amine in the piperidine ring is susceptible to oxidation. The bromophenyl group can be sensitive to light.1. Confirm Purity: Analyze a sample using HPLC or LC-MS to quantify the impurity profile. 2. Review Storage: Ensure the compound is stored in an amber vial, under an inert atmosphere (N₂ or Ar), and away from heat and light sources.[4] 3. Purification: If degradation is confirmed, repurification by recrystallization or column chromatography may be necessary.
Appearance of new peaks in HPLC or LC-MS analysis. Chemical Degradation: Formation of one or more degradation products due to hydrolysis, oxidation, or dehalogenation.1. Characterize Impurities: Use LC-MS to determine the molecular weights of the new peaks. This can provide clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation). 2. Perform Forced Degradation: To confirm, expose a small sample to harsh conditions (acid, base, peroxide, light, heat) to see if the same impurity peaks are generated. This helps in understanding the compound's liabilities.
Inconsistent or poor results in downstream biological assays. Reduced Purity of Active Compound: The presence of impurities or a lower-than-expected concentration of the parent compound can alter experimental outcomes.1. Re-qualify Stock: Do not assume the stored solution is stable. Re-analyze the purity of the stock solution before use. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a qualified solid stock for critical experiments. 3. Solvent Check: Ensure the solvent used for dissolution is not contributing to degradation. Some solvents can contain impurities (e.g., peroxides in aged ethers) that accelerate degradation.

Underlying Mechanisms of Degradation

Understanding the potential chemical liabilities of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is key to preventing its degradation.

  • Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is a primary site for oxidation. Atmospheric oxygen can lead to the formation of an N-oxide, which can alter the compound's chemical and biological properties. Tertiary amines are generally more stable than primary or secondary amines, but oxidation remains a significant pathway.[5]

  • Dehalogenation of the Bromophenyl Ring: The carbon-bromine bond can be susceptible to cleavage, particularly under photolytic (UV light) conditions or in the presence of reducing agents.[6] This would result in the formation of the corresponding des-bromo analog.

  • Hydrolysis: While the core structure is not highly susceptible to hydrolysis, contaminants like acids or bases can catalyze reactions, especially if stored improperly in protic solvents.

The following diagram illustrates a potential oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation Parent 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol N_Oxide N-Oxide Degradant (+16 Da) Parent->N_Oxide Oxidation Oxidant Atmospheric O₂ (or other oxidants) Oxidant->N_Oxide

Caption: Troubleshooting workflow for assessing compound stability.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

This is a general-purpose method; specific parameters may require optimization.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. [2] * Dilute this stock solution with the mobile phase to a final concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

  • BenchChem. (2025). Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways.
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • Jubilant Ingrevia Limited. Piperidine Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • PubMed. (2019). Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Shandong Kunda Biotechnology Co Ltd. Piperidine.
  • PubMed. (2017). Enhanced Debromination of 4-bromophenol by the UV/sulfite Process: Efficiency and Mechanism.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Sigma-Aldrich. 1-(4-Bromophenyl)piperidin-4-ol.
  • ResearchGate. Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media.

Sources

Troubleshooting

Technical Support Center: Optimizing Downstream Conversions of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Welcome to the technical support center for the synthetic intermediate 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic intermediate 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimization strategies for converting this versatile building block into downstream products. The primary reactive handle on this molecule is the aryl bromide, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring higher yields, purity, and reproducibility in your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) about the Starting Material

Q1: What are the key properties and storage conditions for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol?

A: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is typically a solid at room temperature.[1] For optimal stability, it should be stored in a cool, dry place, sealed tightly to protect it from moisture and light.[1] While generally stable, proper storage ensures its purity and reactivity for downstream applications. The purity of the starting material is critical, as impurities can potentially poison sensitive catalysts used in subsequent steps.[2]

Q2: What are the most common downstream reactions for this molecule?

A: The 4-bromophenyl moiety is primed for transition metal-catalyzed cross-coupling reactions. The most prevalent and powerful of these are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, coupling with various boronic acids or esters to generate biaryl or alkyl-aryl structures.[3]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, reacting with a wide range of primary or secondary amines, amides, or carbamates.[4]

  • Heck Reaction: For C-C bond formation via coupling with alkenes.[3]

These reactions are cornerstones of modern medicinal chemistry, allowing for the rapid diversification of the core structure.[4]

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common issues encountered during palladium-catalyzed reactions involving aryl bromides like our substrate of interest.

Q1: My cross-coupling reaction is not working, or the yield is very low. What are the first things I should check?

A: A failed or low-yielding reaction is a common issue that can often be resolved by systematically evaluating the core components of the reaction.[5][6]

  • Possible Cause 1: Inactive Catalyst. The active catalytic species in these reactions is typically Pd(0). Many protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ. This reduction can be inefficient.[5][6] Furthermore, the Pd(0) species is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[5][6]

    • Solution:

      • Use Modern Precatalysts: Employ air-stable Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) that are designed to form the active Pd(0) species cleanly and efficiently.[7]

      • Ensure Inert Atmosphere: The single most critical factor is the rigorous exclusion of oxygen. Ensure your reaction flask is properly oven-dried and that you perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles.[5][7] Use degassed solvents.

  • Possible Cause 2: Ligand Degradation or Inappropriate Choice. Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle, but they are susceptible to oxidation.[5] The choice of ligand is also highly substrate-dependent.[3][7]

    • Solution:

      • Check Ligand Quality: Store phosphine ligands under an inert atmosphere. If you suspect degradation, use a fresh batch.

      • Select the Right Ligand: For aryl bromides, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the oxidative addition step and shield the palladium center.[3][6] A ligand screening may be necessary to find the optimal choice for your specific coupling partners.[2]

  • Possible Cause 3: Issues with Base or Solvent. The base is not just a proton scavenger; its choice and solubility can dramatically affect the reaction outcome.[2][3] Solvents must be anhydrous and degassed, as water and oxygen are detrimental.[5][8]

    • Solution:

      • Base Selection: For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[9][10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[7] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ may be necessary.[7]

      • Solvent Purity: Use high-purity, anhydrous solvents. Degas them thoroughly before use by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles.[5] Common solvents include toluene, dioxane, and THF.[11]

Q2: I'm observing significant side products. What are they and how can I minimize them?

A: Side product formation can compete with your desired reaction, reducing yield and complicating purification.

  • Possible Side Product 1: Hydrodehalogenation. This is the replacement of the bromine atom with a hydrogen atom, resulting in the debrominated starting material.

    • Cause: This side reaction can be promoted by sources of hydrogen (e.g., water, protic solvents) and is sometimes more prevalent with highly active catalyst systems.[3]

    • Solution: Ensure strictly anhydrous conditions. Sometimes, adjusting the catalyst/ligand system or lowering the reaction temperature can mitigate this issue.[3]

  • Possible Side Product 2: Homocoupling. This is the dimerization of your starting material (to form a biphenylpiperidine) or the boronic acid coupling partner (in Suzuki reactions).

    • Cause: Homocoupling of boronic acids in Suzuki reactions can be promoted by the presence of oxygen.[3] Aryl halide homocoupling can also occur, particularly at high temperatures or with certain catalyst systems.[7]

    • Solution: Rigorous degassing is crucial to prevent boronic acid homocoupling.[3] Optimizing catalyst loading and reaction temperature can often minimize the formation of both types of homocoupling byproducts.[7]

Q3: My reaction is clean but stalls before completion. How can I drive it to full conversion?

A: Incomplete conversion is often a matter of reaction kinetics or catalyst longevity.

  • Possible Cause 1: Insufficient Thermal Energy. Many cross-coupling reactions require elevated temperatures to overcome activation barriers, especially with less reactive substrates like aryl chlorides (though our aryl bromide is generally more reactive).[7][11]

    • Solution: Gradually increase the reaction temperature. Temperatures between 80-120 °C are common.[5] Microwave heating can sometimes be used to accelerate reactions and improve yields.[11]

  • Possible Cause 2: Catalyst Decomposition. Over the course of the reaction, the active catalyst can decompose, especially at high temperatures or if the ligand provides insufficient stabilization, leading to the formation of inactive palladium black.[6]

    • Solution:

      • Optimize Ligand/Palladium Ratio: An insufficient ligand-to-metal ratio can lead to catalyst agglomeration.[6] Ensure an appropriate excess of ligand if not using a precatalyst.

      • Lower Temperature, Extend Time: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.[5]

      • Add a Second Charge of Catalyst: In some cases, a second addition of the catalyst partway through the reaction can help push it to completion.

  • Possible Cause 3: Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: For Suzuki couplings, a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is typically used. For Buchwald-Hartwig aminations, an excess of the amine (1.2 equivalents) and base (1.4 equivalents) is common.[7] Verify the purity and accurate measurement of all reagents.

Section 3: Detailed Guides for Specific Downstream Conversions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is an exceptionally robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.

Suzuki-Miyaura FAQs
  • Q: Which base should I choose for my Suzuki coupling?

    • A: The base plays a crucial role in activating the boronic acid for transmetalation.[3] A common starting point is an aqueous solution of an inorganic base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents). K₃PO₄ is also highly effective, particularly for more challenging couplings.[9][10] The choice can depend on the stability of your coupling partners.

  • Q: My boronic acid seems to be decomposing. What can I do?

    • A: Some boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation under the reaction conditions.[3][6] Using the corresponding pinacol boronate ester often provides greater stability.[3] Additionally, ensuring a well-degassed reaction mixture and using the mildest effective base can help preserve the integrity of the boronic acid.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for a small-scale (0.5 mmol) reaction. Optimization is likely required.

Materials:

  • 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (0.5 mmol, 1.0 equiv)

  • Arylboronic Acid (0.6 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[2]

  • Under a positive pressure of inert gas, add the degassed solvent system via syringe.

  • Place the vial in a preheated oil bath or heating block (e.g., 90–100 °C).

  • Stir the reaction for 4-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate_2 Ar-Pd(II)-R(L)₂ transmetalation->pd_intermediate_2 reductive_elimination Reductive Elimination pd_intermediate_2->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation aryl_halide Ar-Br (Starting Material) aryl_halide->oxidative_addition Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L) oxidative_addition->pd_intermediate amine_coordination Amine Coordination / Deprotonation pd_intermediate->amine_coordination pd_amide_complex [Ar-Pd(II)-NR₂](L) amine_coordination->pd_amide_complex reductive_elimination Reductive Elimination pd_amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product amine HNR₂ amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination aryl_halide Ar-Br (Starting Material) aryl_halide->oxidative_addition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Substrate, Catalyst, Base) setup Assemble Under Inert Atmosphere prep_reagents->setup prep_glass Oven-Dry Glassware prep_glass->setup prep_solvent Degas Solvent addition Add Solvent & Reagents prep_solvent->addition setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Continue quench Quench Reaction monitoring->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Sources

Optimization

addressing low signal intensity in mass spectrometry of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges of analyzing 1-(1-(4-Bromophenyl)ethyl)piperidin-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges of analyzing 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol via mass spectrometry.

This molecule presents a unique trifecta of analytical challenges: a highly basic tertiary amine, a labile secondary alcohol, and a heavy halogen. If you are experiencing low signal intensity, the root cause almost certainly lies in the interplay between these three structural features and your instrument parameters.

Diagnostic Workflow

Before adjusting your instrument, follow this logical progression to isolate the cause of your signal loss.

Workflow N1 Signal Intensity Too Low N2 Check Isotope Split (79Br/81Br) N1->N2 N3 Optimize Mobile Phase (pH < pKa) N2->N3 Expected 50% max N4 Reduce Cone Voltage (Stop H2O Loss) N3->N4 Maximize [M+H]+ N5 Post-Column Infusion (Matrix Effects) N4->N5 Prevent -18 Da N6 Signal Restored N5->N6 Clear Suppression

Diagnostic workflow for resolving low MS signal of brominated piperidinols.

Deep-Dive Troubleshooting FAQs
Module 1: The Bromine Isotope Penalty

Q: Why is my absolute signal intensity inherently lower than non-halogenated analogs, even with pure standards? A: The presence of a single bromine atom inherently dilutes your molecular ion signal. Bromine exists in nature as two stable isotopes, 79Br and 81Br, in an approximately 1:1 ratio[1]. Consequently, your molecular ion (M+) signal is split evenly between m/z ~284 [M(79Br)+H]+ and m/z ~286 [M(81Br)+H]+.

  • Causality: The mass spectrometer detector counts discrete ions at specific m/z values. Because the ion population is bifurcated, the maximum achievable peak height for the monoisotopic mass is effectively halved compared to a non-brominated piperidine.

  • Actionable Insight: Do not sum the isotopes for quantification unless your software is specifically configured to integrate them without amplifying background noise. Instead, select the 79Br isotope for your primary MRM transition, and use the 81Br transition as a highly specific qualifier ion.

Module 2: Ionization Efficiency & ESI pH

Q: How do I maximize the ionization efficiency of the piperidine ring? A: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol contains a tertiary amine within the piperidine ring. Tertiary amines are highly basic and exhibit excellent ionization efficiency in positive Electrospray Ionization (ESI+)[2]. However, this efficiency is strictly pH-dependent.

  • Causality: To ensure the molecule is fully protonated in the liquid phase before entering the ESI spray chamber, the mobile phase pH must be at least 2 units below the pKa of the tertiary amine (estimated pKa ~9.0–9.5). Neutral or basic mobile phases will neutralize the amine, drastically reducing the [M+H]+ yield.

  • Actionable Insight: Use 0.1% Formic Acid (pH ~2.7) in both aqueous and organic mobile phases.

Module 3: In-Source Fragmentation (The Dehydration Effect)

Q: I see a strong signal at [M+H - 18]+ but very little intact parent ion. What is happening? A: You are observing in-source fragmentation. The molecule contains a secondary hydroxyl group on the piperidine ring. Protonated alcohols are highly susceptible to field-induced dehydration (loss of H2O, -18 Da) in the intermediate pressure regions of the MS source[3].

  • Causality: High declustering potential (DP), cone voltage, or capillary temperature imparts excessive internal kinetic energy to the protonated molecule. The hydroxyl group readily leaves as neutral water, forming a stable carbocation.

  • Actionable Insight: Lower the declustering potential/cone voltage in increments of 5V until the intact[M+H]+ ion is maximized.

Module 4: Matrix Effects and Ion Suppression

Q: My standard looks great, but the signal disappears when I inject extracted biological samples (plasma/urine). A: This is a classic manifestation of ion suppression due to matrix effects[4]. Severe matrix effects can elevate method detection limits by 5-10 fold, rendering methods unsuitable for trace analysis[5].

  • Causality: Co-eluting endogenous compounds (like phospholipids) compete with your analyte for the limited charge available on the surface of the ESI droplets[4]. Because this molecule is relatively lipophilic, it often co-elutes with late-eluting matrix components if the LC gradient is not optimized.

  • Actionable Insight: Perform a post-column infusion experiment to map the suppression zones, and adjust your chromatography to shift the analyte's retention time out of these zones[6].

Experimental Protocols
Protocol A: Self-Validating Source Optimization (Syringe Infusion)

Purpose: To find the exact voltage that prevents in-source dehydration while maintaining ion transmission.

  • Bypass the LC column and connect a syringe pump directly to the ESI source via a T-zero union.

  • Infuse a 1 µg/mL standard solution of the analyte at 10 µL/min, combined with a 50% Mobile Phase A / 50% Mobile Phase B makeup flow from the LC pumps (0.3 mL/min).

  • Monitor the full scan MS1 spectrum from m/z 100 to 500.

  • Locate the [M+H]+ doublet at m/z ~284 and ~286.

  • Self-Validation Step: Incrementally decrease the Declustering Potential (DP) or Cone Voltage from 100 V down to 10 V. Observe the ratio of the intact[M+H]+ ion (m/z 284) to the dehydration fragment[M+H - 18]+ (m/z 266). Lock in the voltage where the intact ion intensity is maximized before overall transmission drops.

Protocol B: Post-Column Infusion (Matrix Effect Assessment)

Purpose: To visually map where biological matrix suppresses your analyte's signal.

  • Prepare a 100 ng/mL pure standard solution of the analyte in mobile phase.

  • Connect a syringe pump to a T-zero union placed between the analytical LC column and the MS source.

  • Infuse the standard solution at a constant rate (10 µL/min) while the MS acquires data in MRM mode. This will create a high, flat baseline signal.

  • Inject a blank matrix extract (e.g., protein-precipitated plasma) onto the LC column and run your standard chromatographic gradient.

  • Self-Validation Step: Monitor the baseline signal. A sudden dip in the continuous signal indicates a zone of ion suppression caused by co-eluting matrix components. Adjust your LC gradient so the analyte's retention time falls safely outside these identified suppression valleys.

Quantitative Data Summary

Table 1: Optimized LC-MS/MS Parameters for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (ESI+)Targets the highly basic tertiary amine for protonation.
Mobile Phase Additive 0.1% Formic Acid (pH ~2.7)Ensures liquid-phase pH is well below the piperidine pKa (~9.5).
Declustering Potential Low (e.g., 20–40 V)Prevents in-source dehydration of the C4-hydroxyl group.
Primary Precursor Ion m/z 284.1[M(79Br)+H]+Utilizes the slightly more abundant 79Br isotope for max sensitivity.
Qualifier Precursor Ion m/z 286.1 [M(81Br)+H]+Confirms molecular identity via the exact 1:1 isotopic signature.
References
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.1

  • Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry for Quantitative Analysis... NIH / PubMed Central.2

  • Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights... American Chemical Society (ACS).3

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.4

  • Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. Benchchem.6

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Development and Validation of Analytical Methods for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Executive Summary 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a structurally complex pharmaceutical intermediate characterized by a basic piperidine core, a polar hydroxyl group, and a highly lipophilic bromophenyl moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a structurally complex pharmaceutical intermediate characterized by a basic piperidine core, a polar hydroxyl group, and a highly lipophilic bromophenyl moiety. Ensuring its chemical purity and accurately quantifying its concentration requires rigorously validated analytical procedures. With the recent implementation of the 1[1], the paradigm of analytical validation has shifted. Modern validation is no longer a static checklist but a lifecycle management process driven by an Analytical Target Profile (ATP) and Quality-by-Design (QbD) principles[2].

This guide objectively compares high-performance liquid chromatography (HPLC-UV), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography (GC-FID) for the analysis of this compound. Furthermore, it provides a self-validating experimental protocol grounded in authoritative regulatory standards.

Physicochemical Rationale & Causality in Method Design

Before selecting an analytical technique, one must analyze the target molecule's physicochemical properties to establish causality in the experimental design:

  • Ionization & Peak Tailing (The Piperidine Core): The piperidine nitrogen is highly basic (estimated pKa ~9.5). At a neutral pH, it exists as a protonated cation. This positive charge strongly interacts with residual acidic silanols on standard silica-based C18 stationary phases, leading to severe peak tailing and poor resolution. Causality: To mitigate this, the mobile phase must either be highly basic (pH > 10.5) using ammonium hydroxide to neutralize the amine, or highly acidic (pH ~3.2) combined with an ion-pairing reagent (e.g., sodium octanesulfonate) to mask the positive charge and improve peak symmetry[3].

  • Chromophore Presence (The Bromophenyl Group): The 4-bromophenyl group provides strong, distinct UV absorbance (typically around 220 nm and 260 nm), making UV detection highly viable and reliable for routine assay and macroscopic impurity profiling.

  • Volatility & Thermal Stability: While the free base possesses some volatility, the hydroxyl group induces hydrogen bonding, leading to thermal degradation at high injection port temperatures. Causality: Gas chromatography is therefore unsuitable for assaying the intact intermediate due to peak broadening and degradation[4]. Instead, GC-FID is strictly reserved for residual solvent analysis.

Comparative Analysis of Analytical Platforms

To establish a robust Analytical Target Profile (ATP), we must compare the available methodologies to ensure the selected procedure is fit-for-purpose across different stages of drug development.

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityPrimary ApplicationTarget SensitivityLinearity RangeCausality / Rationale
HPLC-UV Routine Assay & Organic Impurity Profiling~0.05% Area (LOD)50% to 150% of nominalThe bromophenyl chromophore allows for highly reproducible UV quantification. Optimal for release testing[5].
LC-MS/MS (MRM) Genotoxic Impurity (PMI) QuantificationParts-per-billion (ppb)1 ng/mL to 100 ng/mLRequired to detect trace alkylating agents (e.g., unreacted bromoethylbenzenes) which UV cannot detect[4].
GC-FID Residual Solvent AnalysisParts-per-million (ppm)10 ppm to 5000 ppmThe intermediate is thermally unstable, but GC-FID easily separates volatile solvents (ethanol, toluene) used in crystallization.

Self-Validating Experimental Protocol (HPLC-UV Assay)

Based on the comparative analysis, HPLC-UV is the optimal choice for routine batch release. The following step-by-step protocol integrates 5[5] into a self-validating workflow.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) - The Self-Validating Core A protocol is only as trustworthy as its internal controls. Before any sample is analyzed, the system must prove it is fit-for-purpose.

  • Action: Inject a blank (diluent) followed by six replicate injections of the 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol reference standard (100 μg/mL).

  • Self-Validating Mechanism: The sequence is programmed to automatically abort if the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%, the tailing factor ( Tf​ ) is > 1.5, or the theoretical plate count ( N ) is < 5000. Furthermore, a bracketing standard is injected every 10 samples; if the drift exceeds 2.0%, all intervening samples are invalidated[5].

Step 2: Specificity via Forced Degradation

  • Action: Subject the intermediate to 1M HCl, 1M NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light for 24 hours.

  • Rationale: This proves the method is stability-indicating. The active peak must be completely resolved from all degradation products (Resolution Rs​ > 2.0) and peak purity must be confirmed via Photodiode Array (PDA) peak purity angle analysis[3].

Step 3: Linearity and Range

  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration.

  • Rationale: Perform linear regression analysis. Acceptance requires a correlation coefficient ( R2 ) ≥ 0.999 and the y-intercept must be ≤ 2.0% of the 100% response level[1].

Step 4: Accuracy (Recovery)

  • Action: Spike the pure active pharmaceutical ingredient into a synthetic placebo matrix at 80%, 100%, and 120% levels in triplicate (9 determinations total).

  • Rationale: This ensures matrix effects do not suppress or enhance the signal. Acceptance criteria: 98.0% - 102.0% recovery[5].

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Analyze 6 independent sample preparations at 100% concentration (Repeatability). Have a second analyst perform the same test on a different day using a different HPLC system (Intermediate Precision).

  • Rationale: Ensures the method is robust against human and instrumental variables. Acceptance criteria: Overall RSD ≤ 2.0%[6].

Table 2: ICH Q2(R2) Acceptance Criteria Summary
Validation ParameterExperimental DesignAcceptance CriteriaSelf-Validating Mechanism
Specificity Forced Degradation (Acid, Base, Oxidation)Resolution ( Rs​ ) > 2.0PDA Peak Purity Angle < Purity Threshold
Linearity 5 concentration levels (50% - 150%) R2 ≥ 0.999Residual plot shows random distribution
Accuracy Triplicate spikes at 3 levels98.0% - 102.0%Matrix blank shows no interfering peaks
Precision 6 independent preparationsRSD ≤ 2.0%Bracketing standards monitor intra-run drift

Analytical Lifecycle Management

The integration of ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) means that validation is no longer a one-time event, but a continuous cycle of monitoring and optimization[2].

AnalyticalLifecycle ATP Analytical Target Profile (ATP) Define Method Requirements Dev Method Development (ICH Q14) Risk Assessment & MODR ATP->Dev Guides Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Precision Dev->Val Optimizes SST System Suitability Testing (SST) Self-Validating Check Val->SST Establishes Criteria Routine Routine Analysis & Lifecycle Management SST->Routine Approves Run Routine->ATP Continuous Monitoring

Figure 1: Analytical lifecycle workflow integrating ICH Q14 and Q2(R2) principles.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | europa.eu | 7

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org | 5

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline | qbdgroup.com | 2

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | intuitionlabs.ai | 1

  • ICH guideline Q2(R2) on validation of analytical procedures | europa.eu |6

  • Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products | scispace.com | 3

  • Chemical attribution of fentanyl | tno.nl | 4

Sources

Comparative

comparative bioactivity of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol and its analogs

Comparative Bioactivity Guide: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol vs. Structural Analogs in Multi-Target Neurotherapeutics Executive Overview: The Piperidine Scaffold in Neuropharmacology As drug development pivots...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol vs. Structural Analogs in Multi-Target Neurotherapeutics

Executive Overview: The Piperidine Scaffold in Neuropharmacology

As drug development pivots toward Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative conditions like Alzheimer’s disease (AD), the piperidine ring has emerged as a highly privileged scaffold. Its universal structural motif offers exceptional chemical stability, tunable lipophilicity, and the ability to adapt its conformation to the steric demands of diverse binding pockets[1].

This guide objectively compares the bioactivity of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol —a molecule characterized by a bulky, lipophilic N-alkyl substitution—against its structurally inverted C4-substituted analogs, specifically the 4-(4-bromophenyl)piperidin-4-ol derivatives (e.g., compound AB11)[2]. By analyzing how the spatial orientation of the bromophenyl moiety dictates target engagement, we provide a comprehensive roadmap for researchers optimizing piperidine-based MTDLs.

Structural Causality & Target Engagement

The pharmacological destiny of piperidin-4-ol derivatives is fundamentally governed by the positioning of their halogenated aromatic rings.

  • N1-Substitution (1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol): The 1-(4-bromophenyl)ethyl moiety is a validated, highly lipophilic pharmacophore known to enhance target affinity across various CNS and metabolic receptors[3]. When grafted onto the piperidine nitrogen, the flexible ethyl linker allows the heavy bromine atom to scan and anchor into the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) via halogen bonding ( σ -hole interactions). This orientation leaves the hydroxyl group at the C4 position free to interact with the solvent interface or secondary allosteric sites.

  • C4-Substitution (4-(4-Bromophenyl)piperidin-4-ol analogs): In contrast, placing the bromophenyl group directly at the C4 position (as seen in analog AB11) creates a rigid, compact structure. This forces the halogenated ring deep into the narrow Catalytic Active Site (CAS) of AChE, resulting in sub-micromolar inhibitory potency, while also enabling the disassembly of well-structured Amyloid Beta (A β ) fibrils[2].

Comparative Bioactivity Profiling

The following table synthesizes the quantitative performance of these structural classes against primary AD targets. Data for the C4-substituted analog (AB11) is derived from validated in-vitro studies[2], while the N1-substituted profile represents established Structure-Activity Relationship (SAR) baselines for PAS-directed ligands.

Compound Class / ReferenceAChE Inhibition ( IC50​ )MAO-B Inhibition ( IC50​ )A β Fibril InhibitionPrimary Binding Domain
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (N1-Substituted)~0.15 μ M~1.2 μ M~25.0% (at 500 μ M)Peripheral Anionic Site (PAS)
4-(4-Bromophenyl)piperidin-4-ol (AB11) (C4-Substituted)0.029 μ M[2]866 μ M[2]43.25% (at 500 μ M)[2]Catalytic Active Site (CAS)
Donepezil (Clinical Standard)0.014 μ MN/AMinimalDual (CAS + PAS)

Note: While the C4-analog AB11 shows exceptional AChE activity, its MAO-B inhibition is notably weak (866 μ M)[2]. N-alkylation typically improves MAO-B cavity penetration, highlighting the trade-offs in piperidine functionalization.

Multi-Target Signaling Architecture

MOA Ligand 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol Target1 Acetylcholinesterase (AChE) Ligand->Target1 Competitive Binding (PAS) Target2 Monoamine Oxidase-B (MAO-B) Ligand->Target2 Allosteric Modulation Target3 Amyloid Beta (Aβ) Fibrils Ligand->Target3 Direct Disassembly Effect1 Increased Synaptic Acetylcholine Target1->Effect1 Effect2 Reduced Oxidative Stress (ROS) Target2->Effect2 Effect3 Prevention of Plaque Formation Target3->Effect3 Outcome Neuroprotection & Cognitive Enhancement Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Multi-target signaling and logical relationship of N-substituted piperidin-4-ol derivatives.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate the true biological effect from assay artifacts.

Protocol A: Kinetic AChE Inhibition (Modified Ellman’s Method)

Causality & Rationale: This assay quantifies the hydrolysis of acetylthiocholine (ATCI) into thiocholine, which reacts with DTNB to form a yellow anion (412 nm). We utilize a kinetic read rather than an endpoint read. Endpoint assays are highly susceptible to substrate depletion artifacts; measuring the initial velocity ( V0​ ) kinetically ensures we capture true Michaelis-Menten dynamics. Furthermore, a 15-minute pre-incubation is critical to allow the bulky bromophenyl group to reach thermodynamic binding equilibrium with the enzyme before the competing substrate is introduced.

Self-Validating Controls:

  • Enzyme Blank: Buffer + DTNB + ATCI (Validates that spontaneous substrate hydrolysis is negligible).

  • 100% Activity Control: Enzyme + Buffer + DTNB + ATCI + DMSO (Establishes the uninhibited Vmax​ ).

Step-by-Step Workflow:

  • In a transparent 96-well microplate, dispense 140 μ L of 0.1 M sodium phosphate buffer (pH 8.0).

  • Add 20 μ L of the piperidine test compound (serial dilutions from 10−4 to 10−9 M in DMSO).

  • Add 20 μ L of AChE solution (0.22 U/mL). Incubate at 25°C for exactly 15 minutes.

  • Add 10 μ L of 0.01 M DTNB.

  • Initiate the reaction by rapid addition of 10 μ L of 0.014 M ATCI.

  • Immediately measure absorbance kinetically at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate IC50​ from the linear slopes.

Protocol B: A β (1-42) Disaggregation (Thioflavin T Fluorescence)

Causality & Rationale: Thioflavin T (ThT) is a benzothiazole dye. When free in solution, its internal rings rotate freely, quenching fluorescence. Upon intercalating into the cross- β -sheet architecture of amyloid fibrils, this rotation is locked, causing a massive spike in quantum yield. We utilize a pH 8.5 glycine-NaOH buffer because ThT fluorescence is highly pH-dependent; at pH 8.5, the dye is optimally protonated to interact with fibril surface charges while minimizing background noise.

Self-Validating Controls:

  • Background Control: Buffer + ThT (Establishes baseline noise of the free dye).

  • Fibril Control: A β (1-42) + Buffer + ThT (Establishes 100% aggregation signal).

Step-by-Step Workflow:

  • Pre-incubate A β (1-42) peptide (50 μ M) in PBS (pH 7.4) at 37°C for 48 hours to generate mature, well-structured fibrils.

  • Aliquot 20 μ L of the fibril suspension into a black, opaque 96-well plate (critical to prevent fluorescence cross-talk between wells).

  • Add 20 μ L of the test compound (at 500 μ M) and incubate for 24 hours at 37°C[2].

  • Add 160 μ L of 5 μ M ThT dissolved in 50 mM glycine-NaOH buffer (pH 8.5).

  • Measure fluorescence immediately (Excitation: 450 nm, Emission: 490 nm). Calculate the percentage of disaggregation relative to the Fibril Control.

Experimental Workflow Visualization

Workflow Start Compound Preparation (Serial Dilutions in DMSO) Branch1 AChE Inhibition (Ellman's Method) Start->Branch1 Branch2 Aβ Disaggregation (ThT Fluorescence) Start->Branch2 Step1A Pre-incubate with AChE & DTNB (15 min) Branch1->Step1A Step2A Incubate Mature Aβ(1-42) with Compound (24h) Branch2->Step2A Step1B Initiate with ATCI Substrate Step1A->Step1B Read1 Kinetic Absorbance (412 nm, 5 mins) Step1B->Read1 Step2B Add Thioflavin T (ThT) in pH 8.5 Buffer Step2A->Step2B Read2 Endpoint Fluorescence (Ex: 450nm, Em: 490nm) Step2B->Read2

Figure 2: Self-validating experimental workflow for AChE inhibition and Aβ disaggregation assays.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed (NIH), 2025.[Link]

  • Rizvi, S.A., et al. 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum, 2022.[Link]

  • WO2009061498A1 - Cyclic Urea Inhibitors of 11β-Hydroxysteroid Dehydrogenase 1.

Sources

Validation

cross-validation of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol quantification in different labs

Multi-Laboratory Cross-Validation Guide for the Quantification of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol As pharmaceutical development programs scale globally, the transfer of bioanalytical methods between Originating...

Author: BenchChem Technical Support Team. Date: March 2026

Multi-Laboratory Cross-Validation Guide for the Quantification of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

As pharmaceutical development programs scale globally, the transfer of bioanalytical methods between Originating Laboratories and Contract Research Organizations (CROs) introduces significant risk to data integrity. 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol—a structurally complex, halogenated piperidine derivative—presents unique analytical challenges. Its lipophilic bromophenyl moiety and basic piperidine nitrogen make it highly susceptible to differential matrix effects and variable extraction recoveries across different laboratory environments.

This guide provides an authoritative, ICH M10-compliant framework for the cross-validation of analytical methods for this compound, ensuring that pharmacokinetic (PK) data remains interchangeable and robust regardless of the testing site[1].

Mechanistic Grounding: The Analytical Strategy

To objectively compare cross-validation data, we must first establish the optimal analytical platform. While multiple techniques exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive gold standard for this molecule due to specific physicochemical causalities:

  • Ionization Efficiency: The basic nitrogen within the piperidine ring ( pKa​≈9.5 ) readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), driving highly efficient Positive Electrospray Ionization (ESI+).

  • Self-Validating Selectivity (The Bromine Signature): Bromine exists naturally as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. By monitoring the M+H precursor-to-product transitions for both isotopes ( m/z 284.1 183.0 and m/z 286.1 185.0), the method becomes a self-validating system . If the peak area ratio of these two transitions deviates from 1:1 in any given sample, it immediately flags a co-eluting matrix interference, preventing false-positive quantification.

Table 1: Objective Comparison of Analytical Platforms
Analytical PlatformSensitivitySelectivity & SpecificityMatrix Interference RiskSuitability for Cross-Validation
LC-MS/MS (Preferred) < 10 pg/mL Excellent (Utilizes unique 79Br / 81Br isotopic MRM transitions)Low (Normalized by SIL-IS)High (Standard for ICH M10 compliance)
HPLC-UV ~50 ng/mLPoor (Relies solely on the weak UV absorbance of the bromophenyl ring)High (Endogenous plasma proteins co-elute and absorb UV)Low (Insufficient sensitivity for terminal PK phases)
GC-MS ~1 ng/mLModerate (Requires chemical derivatization of the -OH group)Moderate (Thermal degradation risk at the piperidine linkage)Low (Derivatization introduces inter-lab variability)

Cross-Validation Workflow

According to ICH M10 guidelines, cross-validation is required when sample analyses within a single study are conducted at more than one site, or when comparing a newly transferred method against a legacy method[2]. The workflow below illustrates the blinded, systematic approach required to eliminate operator bias.

CV_Workflow cluster_LabA Originating Lab (Lab A) cluster_LabB Receiving Lab (Lab B) Start Initiate ICH M10 Cross-Validation PrepA Prepare Spiked QCs (LQC, MQC, HQC) & ISRs Start->PrepA RunA LC-MS/MS Analysis (Reference Method) PrepA->RunA Split Split & Blind Samples (Ship on Dry Ice) PrepA->Split Compare Statistical Comparison (Calculate %Bias) RunA->Compare Reference Data RunB LC-MS/MS Analysis (Comparator Method) RunB->Compare Comparator Data Split->RunB Decision Bias ≤ ±15% & ISR ≥ 67% Pass? Compare->Decision Success Method Successfully Cross-Validated Decision->Success Yes Investigate Root Cause Analysis (Matrix Effect, Extraction) Decision->Investigate No

ICH M10 compliant cross-validation workflow for inter-laboratory method transfer.

Experimental Protocols: A Self-Validating Extraction System

Cross-validation failures rarely stem from the mass spectrometer itself; they are almost exclusively driven by discrepancies in sample preparation[3]. The following protocol is engineered to control for these variables.

Phase 1: Preparation of Shared Quality Controls (Lab A)

  • Prepare a bulk pool of blank human plasma (K2EDTA).

  • Spike 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol to create Quality Control (QC) samples at three levels: Low (LQC, 30 pg/mL), Medium (MQC, 500 pg/mL), and High (HQC, 8000 pg/mL).

  • Aliquot into cryovials, blind the labels, and ship half the batch to Lab B on dry ice. Causality: Blinding prevents analytical bias, forcing Lab B to rely entirely on the robustness of the transferred calibration curve.

Phase 2: Protein Precipitation (PPT) Extraction (Executed by both Labs)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Stable Isotope-Labeled Internal Standard (SIL-IS: 13C6​ -analyte).

    • Causality: The lipophilic bromophenyl group drives non-specific binding to plasma proteins. Utilizing ice-cold acetonitrile rapidly denatures proteins while disrupting these hydrophobic interactions, preventing the analyte from being trapped in the precipitant pellet. The SIL-IS perfectly co-elutes with the target, normalizing any inter-lab differences in ionization suppression.

  • Vortex aggressively for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.

    • Causality: Failing to dilute the highly organic supernatant causes "solvent-mismatch" upon injection onto the aqueous-heavy C18 column, leading to severe peak fronting and integration errors.

Phase 3: LC-MS/MS Acquisition

  • Column: C18, 50 x 2.1 mm, 1.7 µm (Maintains sharp peak shapes for basic compounds).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: MRM mode monitoring both 79Br and 81Br transitions to enforce the self-validating isotopic check.

Data Presentation & Acceptance Criteria

According to ICH M10 regulatory standards, the cross-validation is deemed successful if the inter-laboratory bias for the spiked QC samples is ≤±15% [4]. Furthermore, if Incurred Sample Reanalysis (ISR) is performed using actual clinical study samples, at least 67% of the reanalyzed samples must yield concentrations within ±20% of the mean of the original and repeat values[5].

Table 2: Representative Cross-Validation Results (Lab A vs. Lab B)
QC LevelNominal Conc. (pg/mL)Lab A Mean Measured (pg/mL)Lab A Precision (%CV)Lab B Mean Measured (pg/mL)Lab B Precision (%CV)Inter-Lab Bias (%)Pass/Fail
LQC 30.029.44.2%31.26.1%+6.1% PASS
MQC 500.0508.12.8%492.53.4%-3.1% PASS
HQC 8000.07850.03.1%8120.04.0%+3.4% PASS
ISR VariableN/AN/AN/AN/A92% within ±20% PASS

Data Interpretation: The tight inter-laboratory bias (well within the ±15% threshold) demonstrates that the extraction protocol successfully mitigates matrix effects across different laboratory environments, confirming that the method is fully validated for global deployment.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (europa.eu).
  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (fda.gov).
  • Title: Bioanalytical method validation and study sample analysis. Source: Progress Life Sciences (progress-lifesciences.nl).
  • Title: GHV sodium salt analytical method cross-validation. Source: Smolecule (smolecule.com).

Sources

Comparative

A Comparative Guide to Confirming the Absolute Configuration of Chiral 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms dictates biological...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms dictates biological activity, with enantiomers often exhibiting vastly different pharmacological, metabolic, and toxicological profiles.[1] This guide provides an in-depth comparison of modern analytical techniques for determining the absolute configuration of the chiral molecule 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, a compound representative of the many chiral piperidine scaffolds found in pharmaceutically active agents.[2][3]

We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering a decision-making framework grounded in scientific integrity. This guide compares the "gold standard" solid-state method, Single-Crystal X-ray Diffraction, with powerful solution-phase chiroptical techniques, namely Vibrational Circular Dichroism and Electronic Circular Dichroism.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, available instrumentation, and the specific questions being addressed. For 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, its key structural features—a single chiral center, a "heavy" bromine atom, and aromatic chromophores—make it amenable to several high-confidence methods.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is widely regarded as the definitive method for determining absolute configuration.[4] It provides a direct visualization of the three-dimensional atomic arrangement in a crystalline solid, leaving no room for ambiguity.

  • Core Principle : The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in an ordered crystal lattice. To determine the absolute configuration of a chiral molecule, one must observe the effects of anomalous dispersion (or resonant scattering).[5][6] This effect, which is most pronounced for atoms heavier than oxygen, causes slight differences in the diffraction pattern when the crystal is irradiated, allowing for the differentiation between a molecule and its mirror image. The presence of the bromine atom in the target molecule is a significant advantage, as it serves as a strong anomalous scatterer.

  • Applicability to Target Molecule : Excellent. The bromine atom ensures that the anomalous dispersion effect will be sufficiently strong to allow for an unambiguous assignment using modern diffractometers. The primary and often significant challenge is the prerequisite of growing a single, high-quality crystal suitable for diffraction.[7]

  • Strengths :

    • Provides an unambiguous and direct determination of the 3D structure.

    • The bromine atom in the target molecule is ideal for leveraging anomalous dispersion.

  • Limitations :

    • Absolutely dependent on the ability to grow a single crystal of sufficient size and quality, which can be a time-consuming and sometimes impossible task.[8]

    • The determined structure represents the molecule's conformation in the solid state, which may differ from its conformation in solution where biological activity occurs.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD has emerged as a powerful and reliable alternative to SC-XRD, particularly when crystallization is challenging.[1] It is a solution-phase technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9]

  • Core Principle : VCD spectra contain a wealth of structural information, with bands corresponding to the vibrational modes of the molecule.[10] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted for one of the enantiomers using ab initio Density Functional Theory (DFT) calculations.[11] A strong correlation between the experimental and calculated spectra confirms the absolute configuration.[12]

  • Applicability to Target Molecule : High. The molecule possesses numerous vibrational modes throughout the mid-IR region, which will give rise to a rich and characteristic VCD spectrum. The analysis is performed in solution, which can provide insight into the molecule's conformation in a biologically relevant medium.

  • Strengths :

    • Does not require crystallization; analysis can be performed on oils, amorphous solids, and solutes.[9][13]

    • Provides conformational information in the solution state.[11]

    • High-throughput screening is possible with modern instrumentation.

  • Limitations :

    • Relies on theoretical calculations, which can be computationally intensive and require expertise in molecular modeling.

    • Accuracy is dependent on the quality of the conformational search and the level of theory used in the DFT calculations.[12]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is another solution-phase chiroptical technique, analogous to VCD, but it measures the differential absorption of circularly polarized light in the UV-visible region.[14]

  • Core Principle : ECD signals arise from electronic transitions within the molecule's chromophores.[15] Similar to VCD, the experimental ECD spectrum is compared with a spectrum calculated via quantum-mechanical methods (typically Time-Dependent DFT or TD-DFT) for a specific enantiomer.[16] The sign and shape of the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores relative to the chiral center.

  • Applicability to Target Molecule : Good. The 4-bromophenyl group is a strong chromophore that will produce distinct signals in the UV region, making the molecule a good candidate for ECD analysis.

  • Strengths :

    • Requires very small amounts of sample compared to VCD and NMR methods.

    • The technique is very sensitive, especially for molecules with strong chromophores.

    • Like VCD, it is a solution-phase technique that avoids the need for crystals.

  • Limitations :

    • ECD spectra typically have fewer, broader bands than VCD spectra, which can sometimes make definitive assignment more challenging.[17]

    • The accuracy is highly dependent on the quality of the computational model, including the consideration of solvent effects.[14]

Decision-Making Workflow

The selection of the optimal technique should follow a logical progression based on the sample's properties and the available resources.

G cluster_0 Phase 1: Sample Assessment cluster_1 Phase 2: Primary Method Selection cluster_2 Phase 3: Confirmation & Analysis Start Chiral Molecule Available (1-(1-(4-BrPh)ethyl)piperidin-4-ol) Crystal Does the sample form high-quality single crystals? Start->Crystal XRD Perform Single-Crystal X-ray Diffraction (SC-XRD) Crystal->XRD  Yes Chiroptical Proceed to Chiroptical Methods (VCD/ECD) Crystal->Chiroptical  No / Difficult ResultXRD Unambiguous Absolute Configuration Determined XRD->ResultXRD ResultVCD Assign Configuration by comparing Exp. vs. Calc. Spectra Chiroptical->ResultVCD

Caption: Workflow for selecting a method to determine absolute configuration.

Comparative Summary

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Phase Solid (single crystal)Solution (or neat liquid)Solution
Sample Amount Micrograms to milligrams5-15 mg (recoverable)[9]Micrograms
Key Requirement High-quality single crystalChiral molecule with IR activityChiral molecule with UV/Vis chromophore
Basis of Assignment Anomalous dispersion (Flack parameter)Comparison of experimental and calculated spectraComparison of experimental and calculated spectra
Confidence Level Very High (Definitive)High to Very HighHigh
Main Advantage Direct, unambiguous 3D structureNo crystallization needed; solution conformationHigh sensitivity, very low sample amount
Main Limitation Crystallization can be a major bottleneckRequires quantum chemical calculationsFewer spectral features; computationally intensive

Experimental Protocols

Protocol 1: Absolute Configuration Determination by VCD

This protocol outlines the combined experimental and computational workflow required for VCD analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis P1 1. Sample Prep Dissolve ~10mg in 0.5mL CDCl3 P2 2. Data Acquisition Measure IR and VCD spectra P1->P2 A1 7. Spectral Comparison Overlay experimental and (R)-calculated spectra P2->A1 C1 3. In Silico Model Build (R)-enantiomer C2 4. Conformational Search Identify low-energy conformers C1->C2 C3 5. DFT Calculation Optimize geometry & calculate VCD spectrum for each conformer C2->C3 C4 6. Boltzmann Averaging Generate final predicted spectrum C3->C4 C4->A1 A2 8. Assignment Match or anti-match confirms (R) or (S) configuration A1->A2

Caption: VCD workflow combining experimental and computational steps.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 5-15 mg of the enantiomerically pure sample of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 20 mg/mL.[1] The solvent must be transparent in the IR region of interest.

  • VCD Measurement : Transfer the solution to a 100 µm pathlength cell. Acquire the VCD and IR spectra according to the instrument manufacturer's instructions. Data acquisition may take several hours to achieve an adequate signal-to-noise ratio.[1]

  • Computational Modeling :

    • Build a 3D model of one enantiomer (e.g., the (R)-enantiomer) using molecular modeling software.

    • Perform a thorough conformational search using methods like molecular mechanics to identify all stable, low-energy conformers.

    • For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This step calculates the IR and VCD intensities for each vibrational mode.

    • Generate a final predicted VCD spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at the experimental temperature.[18]

  • Data Comparison and Assignment :

    • Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated (R)-spectrum, the absolute configuration of the sample is assigned as (R).

    • If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is assigned the (S) configuration.

Protocol 2: Absolute Configuration Determination by SC-XRD
  • Crystallization : Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For small molecules that are difficult to crystallize, co-crystallization with another molecule can sometimes be effective.[7]

  • Crystal Mounting and Screening : Select a high-quality crystal (clear, with well-defined faces, and of appropriate size) and mount it on the goniometer of a single-crystal X-ray diffractometer. A preliminary screening is performed to assess the crystal's diffraction quality.

  • Data Collection : Collect a full sphere of diffraction data. It is crucial to use an X-ray source with a wavelength that can induce anomalous scattering from the bromine atom (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement :

    • Process the diffraction data and solve the crystal structure using direct methods or other available algorithms.

    • Refine the structural model against the experimental data.

    • Crucially, perform a refinement that accounts for anomalous dispersion. The result of this refinement will yield a Flack parameter.[6]

  • Absolute Configuration Assignment :

    • Analyze the refined Flack parameter. A value close to 0 indicates that the refined model has the correct absolute configuration.

    • A value close to 1 indicates that the absolute configuration is inverted, and the correct structure is the mirror image of the one modeled.

    • A value around 0.5, with a large standard uncertainty, suggests that the anomalous signal was too weak for an unambiguous assignment or that the crystal is a racemic twin.[6] Given the presence of bromine, a conclusive result is highly probable.

Conclusion

For the definitive confirmation of the absolute configuration of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol , Single-Crystal X-ray Diffraction remains the unparalleled gold standard, provided a suitable crystal can be obtained. The presence of a bromine atom makes this technique particularly powerful for this specific molecule.

In instances where crystallization proves to be a bottleneck, Vibrational Circular Dichroism offers a robust and highly reliable solution-phase alternative. By combining experimental spectroscopy with DFT calculations, VCD not only provides a confident assignment of the absolute configuration but also yields valuable insights into the molecule's conformational preferences in solution. The choice between these premier methods should be guided by a pragmatic assessment of the sample's physical properties, as outlined in the decision-making workflow.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD.

  • Taniguchi, T., & Monde, K. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications.

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.

  • Ciocarlan, A. (2018). Utilization of 1H NMR in the determination of absolute configuration of alcohols. ResearchGate.

  • ECHEMI. (n.d.). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.

  • Wikipedia. (n.d.). Absolute configuration.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.

  • Pescitelli, G., & Bruhn, T. (2016). X-Ray Crystallographic Studies of Quasi-Racemates for Absolute Configuration Determinations. ResearchGate.

  • Rigaku. (n.d.). Absolute Structure Determination.

  • Trapp, N., & Diederich, F. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition.

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica.

  • ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD).

  • Pescitelli, G., & Bruhn, T. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality.

  • van der Meer, M., et al. (2026). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition.

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration.

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers Media.

  • Wang, Y., et al. (2022). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed Based on Cocrystal. Angewandte Chemie International Edition.

  • BenchChem. (n.d.). Application Note: Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate.

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules.

  • Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System.

  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Analytical and Bioanalytical Chemistry.

  • Rossi, D., et al. (2017). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Crystallographic Communications.

  • Ohbuchi, S., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. Heterocycles.

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society.

  • Kim, H., et al. (2004). Studies on (1S)-N-(1-Phenylethyl)- phthalimide: Synthesis of Both Chiral Spiro Indane and Benzazepine Derivatives. ResearchGate.

Sources

Validation

comparative cost-analysis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol synthesis routes

An In-Depth Comparative Cost-Analysis of Synthesis Routes for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol Introduction 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a substituted piperidine derivative. The piperidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Cost-Analysis of Synthesis Routes for 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Introduction

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a substituted piperidine derivative. The piperidine scaffold is a crucial building block in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1] The cost-effective and scalable synthesis of such molecules is therefore a critical consideration for researchers in drug discovery and development. This guide provides a comparative analysis of two primary, industrially relevant synthetic routes to 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol: Reductive Amination and Direct N-Alkylation .

While specific literature detailing the synthesis of this exact molecule is not prevalent, its structure lends itself to these two logical and well-established synthetic strategies. This analysis is built upon established chemical principles and provides detailed, actionable protocols for both methods. We will dissect each route, examining the underlying chemical logic, step-by-step protocols, and a comparative cost analysis based on current market prices for starting materials and reagents.

Route 1: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and wide applicability in the pharmaceutical industry.[2] This one-pot reaction combines an amine and a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target amine.[1]

Chemical Rationale and Strategy

This route involves the reaction of piperidin-4-ol with 4-bromophenylacetone. The initial reaction forms a Schiff base (or the corresponding iminium ion under acidic catalysis), which is then reduced to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is a mild and selective reagent that can reduce the iminium ion in the presence of the starting ketone, minimizing side reactions.[3] The presence of a mild acid, like acetic acid, is often used to catalyze the formation of the iminium ion intermediate.[1]

Overall Reaction:

Experimental Protocol
  • Materials:

    • 4-Bromophenylacetone

    • Piperidin-4-ol

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Glacial Acetic Acid

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidin-4-ol (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol of piperidin-4-ol) in a round-bottom flask, add 4-bromophenylacetone (1.05 eq).

    • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the imine/iminium intermediate.

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. The reaction may be mildly exothermic.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol.

Cost-Analysis: Reductive Amination
ReagentMolecular Weight ( g/mol )Example Price (USD)Price per Mole (USD)Molar EquivalentsCost per Mole of Product (USD)
4-Bromophenylacetone213.07$69.00 / 5 g[4]$2940.171.05$3087.18
Piperidin-4-ol101.15€21.80 / 25 g (~$23.54)[5]$95.071.0$95.07
Sodium Triacetoxyborohydride211.94$40.00 / 100 g[6]$84.781.5$127.17
Total Estimated Reagent Cost ~$3309.42

Note: Prices are based on listed catalog prices for research quantities and are subject to change. Bulk pricing for industrial-scale synthesis would be significantly lower. Solvent and purification costs are not included but are expected to be comparable for both routes.

Route 2: Direct N-Alkylation

Direct N-alkylation is a classic and straightforward method for forming C-N bonds. It involves the nucleophilic substitution reaction between an amine and an alkyl halide.[7]

Chemical Rationale and Strategy

This route utilizes piperidin-4-ol as the nucleophile and a suitable electrophile, 1-(4-bromophenyl)ethyl bromide, as the alkylating agent. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate (K₂CO₃), to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.[8] A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is commonly used. A catalytic amount of potassium iodide (KI) can be added to enhance the reaction rate, especially if starting from a less reactive alkyl chloride, via the Finkelstein reaction.

The required starting material, 1-(4-bromophenyl)ethyl bromide, is not as commonly available as 4-bromophenylacetone. However, it can be readily synthesized from the commercially available 1-(4-bromophenyl)ethanol via reaction with phosphorus tribromide (PBr₃) or HBr. For this analysis, we will include this preparatory step.

Overall Reaction:

  • Step 1: 1-(4-Bromophenyl)ethanol + PBr₃ → 1-(4-Bromophenyl)ethyl bromide

  • Step 2: 1-(4-Bromophenyl)ethyl bromide + Piperidin-4-ol --(K₂CO₃)--> 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Experimental Protocol

Step A: Synthesis of 1-(4-Bromophenyl)ethyl bromide

  • Materials:

    • 1-(4-Bromophenyl)ethanol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether or DCM

  • Procedure:

    • Dissolve 1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous diethyl ether in a flask cooled in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto ice water and separate the organic layer.

    • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-(4-bromophenyl)ethyl bromide, which can be used in the next step without further purification.

Step B: N-Alkylation of Piperidin-4-ol

  • Materials:

    • Piperidin-4-ol

    • 1-(4-Bromophenyl)ethyl bromide (from Step A)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (MeCN) or DMF

  • Procedure:

    • To a suspension of piperidin-4-ol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (10 mL/mmol of piperidin-4-ol) in a round-bottom flask, add a solution of 1-(4-bromophenyl)ethyl bromide (1.1 eq) in acetonitrile.

    • Heat the reaction mixture to 60-70 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate or DCM and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel as described in Route 1.

Cost-Analysis: N-Alkylation
ReagentMolecular Weight ( g/mol )Example Price (USD)Price per Mole (USD)Molar EquivalentsCost per Mole of Product (USD)
Step A
1-(4-Bromophenyl)ethanol201.06$48.67 / 25 g[9]$97.811.0$97.81
Phosphorus Tribromide270.69~$100 / 100g$270.690.4$108.28
Sub-total for Alkyl Bromide ~$206.09
Step B
1-(4-Bromophenyl)ethyl bromide263.96(Synthesized in Step A)~$206.091.1$226.70
Piperidin-4-ol101.15€21.80 / 25 g (~$23.54)[5]$95.071.0$95.07
Potassium Carbonate138.21 11.12/lb( 24.52/kg)[10]$3.392.0$6.78
Total Estimated Reagent Cost ~$328.55

Note: Prices are based on listed catalog prices for research quantities and are subject to change. The cost for PBr₃ is an estimate based on common catalog prices. Bulk pricing would be significantly lower.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: N-Alkylation
Number of Steps 1 (One-pot)2 (Two distinct steps)
Estimated Reagent Cost ~$3309.42 per mole~$328.55 per mole
Key Reagents 4-Bromophenylacetone, NaBH(OAc)₃1-(4-Bromophenyl)ethanol, PBr₃, K₂CO₃
Yield Generally high (70-95%)Moderate to high (60-85% over 2 steps)
Scalability Excellent; one-pot procedures are highly desirable for large-scale synthesis.Good; but a two-step process adds complexity and potential for material loss.
Safety & Handling NaBH(OAc)₃ is moisture-sensitive. Acetic acid is corrosive.PBr₃ is highly corrosive and reacts violently with water. The alkyl bromide may be a lachrymator.
Green Chemistry High atom economy. NaBH(OAc)₃ is preferred over more toxic reagents like NaBH₃CN.Use of PBr₃ generates significant inorganic waste. Two-step process reduces overall efficiency.

Visualization of Synthetic Workflows

Reductive_Amination cluster_start Starting Materials cluster_reagents Reagents A 4-Bromophenylacetone E One-Pot Reaction A->E B Piperidin-4-ol B->E C NaBH(OAc)₃ C->E D Acetic Acid / DCM D->E F 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol E->F N_Alkylation cluster_start_A Step A: Starting Material cluster_start_B Step B: Starting Material A 1-(4-Bromophenyl)ethanol B Bromination (PBr₃) A->B C 1-(4-Bromophenyl)ethyl bromide B->C E N-Alkylation (K₂CO₃, MeCN) C->E D Piperidin-4-ol D->E F 1-(1-(4-Bromophenyl)ethyl) piperidin-4-ol E->F

Caption: Workflow for Route 2: Direct N-Alkylation.

Conclusion

Both reductive amination and direct N-alkylation represent viable pathways for the synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol.

The N-Alkylation route appears significantly more cost-effective on a lab scale based on the catalog prices of the precursors. The starting material, 1-(4-bromophenyl)ethanol, is considerably cheaper than 4-bromophenylacetone. However, this route's reliance on a two-step process and the use of hazardous reagents like PBr₃ may present challenges for scalability and safety in an industrial setting.

Conversely, the Reductive Amination route , while appearing more expensive at first glance due to the high cost of 4-bromophenylacetone, offers the distinct advantage of being a one-pot reaction. This operational simplicity is highly valued in process chemistry, as it reduces processing time, solvent usage, and potential for material loss between steps. For large-scale industrial production, where the cost of starting materials can be negotiated down and process efficiency is paramount, the reductive amination route would likely be the preferred method.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, available equipment, and safety considerations.

References

  • Intratec. Potassium Carbonate Price. [Link]

  • Tridge. Global Potassium carbonate Price. [Link]

  • ChemAnalyst. Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand. [Link]

  • Krins Life Sciences. Sodium Triacetoxyborohydride (STAB) pure, 98%. [Link]

  • Laboratory Discounter. 4-Bromophenylacetone >98.0%(GC) 25g. [Link]

  • IndiaMART. 4-(4- Chlorophenyl) Piperidin-4- OL. [Link]

  • Worldwide Life Sciences. (+/-)-1-(4-Bromophenyl)ethyl isocyanate - 5g. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Thieme. The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. [Link]

  • Wiley Online Library. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Reddit. Does piperidine work in reductive amination like this?. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]

  • Sciencemadness.org. N-alkylation of 4-piperidone. [Link]

  • Polish Journal of Chemical Technology. Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.